molecular formula C13H15IO3 B1360763 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone CAS No. 898785-49-4

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Cat. No.: B1360763
CAS No.: 898785-49-4
M. Wt: 346.16 g/mol
InChI Key: ZVKKJNJAZQKZRB-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a useful research compound. Its molecular formula is C13H15IO3 and its molecular weight is 346.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKKJNJAZQKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645901
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-49-4
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(3-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Introduction

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a complex organic molecule of interest in synthetic and medicinal chemistry. Its structure is characterized by three key components: a propiophenone backbone, a meta-substituted iodine on the phenyl ring, and a 1,3-dioxane ring. The propiophenone core is a common scaffold in biologically active compounds. The presence of an iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. The 1,3-dioxane group serves as a protecting group for a carbonyl functionality, allowing for selective reactions elsewhere in the molecule. This guide provides a detailed analysis of the structure, properties, and potential applications of this compound for researchers and professionals in drug development.

Chemical Structure and Properties

The systematic IUPAC name for this compound is 3-(1,3-dioxan-2-yl)-1-(3-iodophenyl)propan-1-one. The structure consists of a central three-carbon chain. One end is attached to a 3-iodophenyl ketone group, and the other end is attached to a 1,3-dioxane ring.

Key Structural Features:
  • Propiophenone Core : This consists of a benzene ring attached to a propanone group. The carbonyl group is at the C1 position of the propane chain, and the phenyl ring is attached to this carbonyl.

  • 3'-Iodo Substitution : An iodine atom is substituted at the meta-position (C3') of the phenyl ring. This substitution significantly influences the electronic properties of the aromatic ring and provides a site for further functionalization.

  • 1,3-Dioxane Moiety : This is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. It is formed by the protection of an aldehyde group (which would otherwise be at the C3 position of the propiophenone chain) with 1,3-propanediol. 1,3-dioxanes are stable under basic, reductive, and oxidative conditions but are sensitive to acidic conditions, which allows for their removal to reveal the original carbonyl group[1].

Physicochemical Properties

A summary of the key properties of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is presented in the table below.

PropertyValueSource
CAS Number 898785-49-4[2]
Molecular Formula C13H15IO3[2]
Molecular Weight 346.16 g/mol [2]
SMILES O=C(C1=CC=CC(I)=C1)CCC2OCCCO2[2]
InChI 1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2[3]
InChI Key ZWSGHDZGOKQSSI-UHFFFAOYSA-N[3]
Structural Visualization

The 2D chemical structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is depicted below.

Caption: 2D structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone.

Proposed Synthesis and Reactivity

The synthesis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone would likely involve the protection of a precursor molecule, followed by a key bond-forming reaction. A plausible synthetic route is outlined below.

Synthetic Workflow

workflow cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Alkylation start 3-Bromopropionaldehyde product1 2-(2-Bromoethyl)-1,3-dioxane start->product1 diol 1,3-Propanediol diol->product1 step1_reagent Acid catalyst (e.g., PTSA) step1_reagent->product1 intermediate 3-Iodophenyl ethyl ketone final_product 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone product1->final_product reactant2 3-Iodobenzonitrile reactant2->intermediate step2_reagent1 Ethylmagnesium bromide step2_reagent1->intermediate intermediate->final_product step3_reagent Base (e.g., LDA) step3_reagent->final_product

Sources

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone CAS number and properties.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a specialized organic compound of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this guide synthesizes information from established chemical principles and data on analogous structures to offer valuable insights for its synthesis, handling, and potential applications.

Core Compound Identity and Properties

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a derivative of propiophenone, featuring two key structural modifications: an iodine atom at the meta-position (3') of the phenyl ring and a 1,3-dioxane group protecting a ketone. This unique combination of functional groups makes it a valuable intermediate for complex molecule synthesis.

PropertyValueSource
CAS Number 898785-49-4BOC Sciences[], Crysdot
Molecular Formula C₁₃H₁₅IO₃BOC Sciences[]
Molecular Weight 346.16 g/mol BOC Sciences[]
Physical Form Not specified (likely a solid or oil)N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Strategic Importance in Synthesis

The structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is strategically designed for multi-step synthesis.

  • The 1,3-Dioxane Moiety: This group functions as a protecting group for a ketone. The formation of this cyclic acetal renders the otherwise reactive ketone carbonyl inert to a wide range of reagents, particularly nucleophiles and bases. This allows for chemical transformations to be performed on other parts of the molecule. The 1,3-dioxane is stable under basic, reductive, and many oxidative conditions, but can be readily removed (deprotected) under acidic conditions to regenerate the ketone.

  • The Aryl Iodide Handle: The iodine atom on the phenyl ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are key substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide array of substituents at the 3'-position, making it a crucial tool for building molecular diversity in drug discovery programs.

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not publicly documented, a plausible and robust synthetic route can be designed based on well-established organic chemistry principles. The following two-step protocol outlines a representative method starting from commercially available 3'-Iodopropiophenone.

Step 1: Acetal Formation (Protection of the Ketone)

The core of this synthesis is the acid-catalyzed protection of the propiophenone ketone as a 1,3-dioxane. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction to completion.

Reaction: 3'-Iodopropiophenone + 1,3-Propanediol → 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Materials and Reagents:

  • 3'-Iodopropiophenone

  • 1,3-Propanediol (1.5 equivalents)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalytic)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-Iodopropiophenone, toluene, and 1,3-propanediol.

  • Add the catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the pure 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: This is essential for removing water, which is a byproduct of the reaction. Le Chatelier's principle dictates that removing a product will shift the equilibrium towards the formation of more products, thus ensuring a high yield of the desired dioxane.

  • p-Toluenesulfonic Acid (p-TSA): A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the diol. p-TSA is a convenient choice as it is an easily handled solid.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are necessary to remove the acid catalyst and any remaining water-soluble impurities.

Caption: Synthetic workflow for the protection step.

Spectroscopic Analysis (Expected)

As experimental spectra are not available, this section describes the expected spectroscopic characteristics based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons on the iodo-substituted ring, likely appearing as multiplets in the δ 7.0-8.0 ppm region.

    • A triplet for the methine proton of the dioxane ring (CH-O), shifted downfield.

    • Multiplets for the methylene protons of the dioxane ring and the propyl chain.

  • ¹³C NMR: The carbon NMR would show distinct signals for:

    • The carbonyl carbon (C=O) around 190-200 ppm (if deprotected).

    • Aromatic carbons, with the carbon attached to the iodine showing a characteristic lower chemical shift.

    • The acetal carbon of the dioxane ring around 100 ppm.

    • Aliphatic carbons of the dioxane and propyl chain in the upfield region.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretch around 1685 cm⁻¹ for the ketone (in the deprotected form).

    • C-O stretching bands for the dioxane ether linkages, typically in the 1200-1000 cm⁻¹ region.

    • C-H stretching bands for aromatic and aliphatic protons just below and above 3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 346.16. A characteristic M+1 peak would also be present due to the natural abundance of ¹³C. Fragmentation patterns would likely involve the loss of parts of the propyl-dioxane chain.

Safety Information

A specific Material Safety Data Sheet (MSDS) for 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is not publicly available. Therefore, this compound should be handled with the care afforded to a new chemical entity with unknown toxicological properties. General precautions should be based on the constituent functional groups:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][3]

  • Flammability: While data is not available for the specific compound, related propiophenones and dioxanes can be flammable. Keep away from heat, sparks, and open flames.[4]

  • Stability: The compound is expected to be stable under normal storage conditions. The 1,3-dioxane moiety is sensitive to strong acids.

  • Toxicity: The toxicological properties have not been determined. Aryl iodides can be irritants. Handle with care to avoid exposure.

Applications in Research and Drug Development

This molecule is best viewed as a versatile building block for the synthesis of more complex molecular targets, particularly in the field of medicinal chemistry.

Caption: Potential synthetic utility workflow.

The primary application is in the generation of compound libraries for screening. A research workflow could involve:

  • Using the aryl iodide as a handle to perform a variety of cross-coupling reactions, thereby creating a library of analogues with different substituents at the 3'-position.

  • Subsequently, the 1,3-dioxane protecting group can be removed under acidic conditions to reveal the ketone.

  • This ketone can then be used for further derivatization, such as reductive amination, to introduce more diversity and generate potential drug candidates.

This strategy allows for the systematic exploration of the chemical space around the propiophenone scaffold, which is a common motif in biologically active molecules.

References

  • Penta. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • Google Patents. (n.d.). US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
  • Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
  • Google Patents. (n.d.). US11273131B2 - Pharmaceutical compositions with enhanced permeation.
  • Google Patents. (n.d.). WO2024150250A1 - A process for the preparation of Atogepant and its intermediates.
  • PubChem. (n.d.). 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one. Retrieved from [Link]

  • Crysdot. (n.d.). Benzene Compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a viable synthetic pathway for 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a molecule of interest in medicinal chemistry and organic synthesis. The proposed strategy is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical applicability.

Introduction

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a substituted propiophenone derivative featuring an iodine atom on the phenyl ring and a cyclic acetal (1,3-dioxane) on the propionyl side chain. The presence of the iodo-substituent opens avenues for further functionalization via cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures. The 1,3-dioxane moiety serves as a protecting group for a carbonyl functionality, allowing for selective transformations at other sites of the molecule. This guide will detail a logical and efficient multi-step synthesis of this target compound.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key bond disconnections are the carbon-carbon bond formed during the Friedel-Crafts acylation and the carbon-oxygen bonds of the dioxane ring. This leads to a proposed synthesis commencing with the Friedel-Crafts acylation of iodobenzene with a suitable propionyl derivative, followed by the protection of the resulting ketone.

The chosen forward synthesis involves three main stages:

  • Preparation of the Acylating Agent: Synthesis of 3-(1,3-dioxan-2-yl)propionyl chloride from 3-(1,3-dioxan-2-yl)propanoic acid.

  • Friedel-Crafts Acylation: Reaction of the synthesized acyl chloride with iodobenzene in the presence of a Lewis acid catalyst.

  • Alternative Strategy - Acylation followed by Protection: An alternative and potentially more robust pathway involves the Friedel-Crafts acylation of iodobenzene with 3-chloropropionyl chloride, followed by nucleophilic substitution and acetal formation. This approach is often preferred to avoid the potential cleavage of the acetal under the harsh conditions of the Friedel-Crafts reaction. This guide will focus on the latter, more reliable method.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route:

Synthesis_Pathway cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Dioxane Formation A Iodobenzene C 3-Chloro-1-(3-iodophenyl)propan-1-one A->C AlCl3, CH2Cl2 B 3-Chloropropionyl chloride B->C E 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone (Target) C->E p-TsOH, Toluene, Dean-Stark D 1,3-Propanediol D->E

Palladium-Catalyzed Cross-Coupling: A Mechanistic and Practical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Nobel" Tool of Drug Discovery

In 2010, the Nobel Prize in Chemistry was awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for a transformation that fundamentally altered the landscape of organic synthesis: palladium-catalyzed cross-coupling [1].[1][2] For the medicinal chemist, this is not merely academic history; it is the primary engine for building the biaryl scaffolds found in over 60% of small-molecule drugs today.

As a Senior Application Scientist, I often see researchers treating these reactions as "black boxes"—adding a pinch of "tetrakis" and hoping for the best. This guide moves beyond the basics to the causality of the reaction. We will explore how to rationally select ligands to modulate the steric/electronic environment of the metal center, ensuring robust scalability from the milligram to the kilogram scale.

Mechanistic Foundations: The Catalytic Cycle[2][3]

The efficacy of palladium catalysis relies on the metal's ability to shuttle between the Pd(0) and Pd(II) oxidation states. Understanding the three core stages of this cycle is critical for troubleshooting.

The "Active" Species

Contrary to common belief, stable Pd(II) salts (like Pd(OAc)₂) are precatalysts. They must be reduced in situ to the active Pd(0)Lₙ species (often 12- or 14-electron complexes) to enter the cycle. This induction period is often where reactions fail if the reducing agent (phosphine, amine, or organometallic) is insufficient.

The Cycle Steps
  • Oxidative Addition (Rate-Limiting for Chlorides): The Pd(0) center inserts into the C-X bond. Electron-rich ligands (e.g., alkylphosphines) accelerate this step by increasing electron density on the metal, making it more nucleophilic.

  • Transmetalation (The "Black Box"): The nucleophile (B, Sn, Zn) transfers its organic group to the Pd center.[3] This step often requires a base (Suzuki) or specific additives (Stille) to activate the nucleophile.

  • Reductive Elimination (Product Release): The two organic fragments form a bond and leave the metal, regenerating Pd(0).[2][3] Crucial Insight: Sterically bulky ligands (like Buchwald's biarylphosphines) accelerate this step by "squeezing" the two organic groups together [2].

Visualization: The General Catalytic Cycle

PalladiumCatalyticCycle Figure 1: General Palladium Catalytic Cycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X (Rate Limiting for Cl) TransMet Transmetalation Complex [Ar-Pd(II)-Nu] OxAdd->TransMet + Nu-M (Base/Additive) TransMet->Pd0 Reductive Elimination Product Product Release (Ar-Nu) TransMet->Product Yields

Figure 1: The interplay between oxidation states. Note that bulky ligands accelerate the return from Transmetalation to Pd(0).

Strategic Catalyst Selection: Ligands & Precatalysts

The choice of ligand dictates the reaction outcome. There is no "universal" catalyst, but modern precatalysts have simplified the workflow.

Ligand Architecture
  • Phosphines (The Workhorses):

    • Triphenylphosphine (PPh₃): Cheap, but poor for aryl chlorides or hindered substrates.

    • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos and SPhos are "gold standards." The biaryl backbone prevents formation of inactive palladium dimers, while the bulky alkyl groups promote reductive elimination [3].

  • N-Heterocyclic Carbenes (NHCs):

    • PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): Extremely robust, air-stable, and excellent for difficult couplings involving heteroatoms.

The Evolution of Precatalysts (G3 vs. G4)

Using Pd(dba)₂ is outdated for high-throughput screening due to air sensitivity.

  • Generation 3 (G3): Features a methanesulfonate leaving group.[4] Activation releases a carbazole byproduct.

  • Generation 4 (G4): The superior choice. The backbone is N-methylated, releasing N-methylcarbazole upon activation. This byproduct is less likely to inhibit the catalyst or participate in side reactions compared to the G3 carbazole [4].

Key Reaction Classes & Troubleshooting

ReactionElectrophileNucleophileKey AdvantageCommon Failure Mode
Suzuki-Miyaura Aryl HalideBoronic Acid/EsterWater tolerant, non-toxic byproducts.Protodeboronation of the boronic acid (base sensitive).
Buchwald-Hartwig Aryl HalideAmine (1°/2°)Replaces toxic reductive amination.Catalyst poisoning by amine; β-hydride elimination.
Sonogashira Aryl HalideTerminal AlkyneForms C(sp)-C(sp2) bonds.Copper co-catalyst can cause homocoupling (Glaser).
Negishi Aryl HalideOrganozincHighly reactive; works on sp3 centers.Extreme moisture sensitivity (requires dry box/Schlenk).

Experimental Protocol: Robust Suzuki-Miyaura Coupling

Objective: Coupling of 4-bromoanisole with phenylboronic acid using a G4 precatalyst.

Reagents & Equipment
  • Catalyst: XPhos Pd G4 (1-2 mol%).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Dioxane. Note: 2-MeTHF is a greener alternative with higher reaction temperatures than THF.

  • Base: K₃PO₄ (2.0 equiv, finely ground).

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient if purged correctly).[5]

Step-by-Step Procedure
  • Charge Solids: Add aryl halide (1.0 equiv), boronic acid (1.2 equiv), Base (2.0 equiv), and XPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a stir bar.

  • Evacuation: Seal the vial. Evacuate (vacuum) and backfill with inert gas 3 times. Crucial: Oxygen causes homocoupling and catalyst death.

  • Solvent Addition: Add degassed 2-MeTHF via syringe.

    • Pro-Tip: If using aqueous base (e.g., K₂CO₃ in water), add the water after the organic solvent to prevent "clumping" of the catalyst.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS after 1 hour.

    • Visual Check: The solution should remain clear/amber. Black precipitate indicates "Pd Black" formation (catalyst decomposition/aggregation).[6]

  • Workup & Scavenging:

    • Filter through Celite to remove salts.

    • Regulatory Step: Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to ensure Pd levels meet ICH Q3D guidelines (<10 ppm for oral drugs) [5].

Troubleshooting Logic: The "Rescue" Tree

When a reaction fails, do not just add more catalyst.[6] Follow this logic path.

OptimizationLogic Figure 2: Reaction Optimization Decision Tree Start Reaction Failed (<10% Yield) Check1 Is SM remaining? Start->Check1 Check2 Is Pd Black visible? Check1->Check2 Yes Action3 Protodeboronation. Use milder base (K3PO4) or dry solvent Check1->Action3 No (SM consumed, no prod) Action1 Catalyst Death. Switch to robust ligand (e.g., XPhos -> PEPPSI) Check2->Action1 Yes (Black ppt) Action2 Activation Failure. Increase Temp or Change Base (Cs2CO3) Check2->Action2 No (Soln clear)

Figure 2: Systematic troubleshooting for cross-coupling failures.

References

  • NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010 - Press Release. [Link]

  • European Medicines Agency (ICH). ICH guideline Q3D (R2) on elemental impurities. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for propiophenone characterization.

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profile & Analytical Protocols


) via NMR, IR, and MS.

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of Propiophenone (1-phenylpropan-1-one). Designed for researchers in organic synthesis and pharmaceutical development, this document moves beyond static data listing to explain the causality of spectral signals.

Propiophenone serves as a critical pharmacophore precursor (e.g., in the synthesis of ephedrine analogs and various heterocyclic compounds). Its correct identification relies on recognizing specific "spectral fingerprints" resulting from the conjugation of the carbonyl group with the aromatic ring.

Molecular Profile & Structural Logic

To interpret the data accurately, one must first understand the electronic environment of the molecule.

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 134.18 g/mol [2]

  • Key Structural Features:

    • Conjugated System: The carbonyl group is directly bonded to the benzene ring. This allows

      
      -electron delocalization, reducing the double-bond character of the carbonyl and lowering its vibrational frequency (IR) and shielding the carbonyl carbon (NMR) less than aliphatic counterparts.
      
    • Ethyl Chain: The alkyl tail (

      
      ) provides a distinct spin-system in NMR (triplet-quartet) and influences fragmentation patterns in MS (alpha-cleavage).
      

Infrared Spectroscopy (IR)

Strategic Insight: The most diagnostic feature of propiophenone is the carbonyl stretching frequency .[3] Unlike non-conjugated ketones (which appear ~1715


), the conjugation with the phenyl ring weakens the C=O bond, shifting the absorption to a lower wavenumber (~1685 

).[4]
Data Summary (Neat/ATR)
Functional GroupWavenumber (

)
IntensityMechanistic Origin
C=O Stretch 1680 – 1690 StrongConjugated ketone (C=O

C-O single bond character).
C-H (Aromatic) 3030 – 3060Weak/Med

C-H stretching vibrations.
C-H (Aliphatic) 2980 – 2870Medium

C-H stretching (Ethyl group).
C=C (Ring) 1595, 1580, 1450MediumAromatic ring breathing modes.
Mono-substitution 740, 690StrongOut-of-plane (OOP) bending for mono-substituted benzene.
Experimental Protocol: ATR-FTIR
  • Background: Collect a background spectrum (air) to remove atmospheric

    
     and 
    
    
    
    lines.
  • Sample Prep: Place 1 drop of neat liquid propiophenone on the diamond/ZnSe crystal.

  • Acquisition: Scan range 4000–600

    
    ; Resolution 4 
    
    
    
    ; 16 scans.
  • Validation: Ensure the C=O peak has a transmittance between 10-20% (absorbance ~0.7-1.0) for optimal S/N ratio without saturation.

Mass Spectrometry (MS)

Strategic Insight: Propiophenone does not undergo a standard McLafferty rearrangement involving the alkyl chain because the ethyl group lacks a


-hydrogen (Gamma-H). Consequently, the spectrum is dominated by 

-cleavage
.
Fragmentation Logic
  • Molecular Ion (

    
    ):  m/z 134.[2]
    
  • Base Peak (

    
    ):  m/z 105. This is the Benzoyl cation  (
    
    
    
    ), formed by breaking the bond between the carbonyl carbon and the alpha-carbon of the ethyl group.
  • Phenyl Cation: m/z 77. Formed by the loss of CO from the benzoyl cation.

MS Data Table (EI, 70 eV)
m/zAbundanceFragment IdentityMechanism
134 ~15-20%

Molecular Ion (Radical Cation).
105 100% (Base)


-Cleavage
(Loss of Ethyl radical).
77 ~40-50%

Inductive cleavage/Loss of CO.
51 ~15%

Fragmentation of the phenyl ring.
Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion (m/z 134) [Ph-CO-CH2CH3]+. Benzoyl Base Peak (m/z 105) [Ph-C≡O]+ M_Ion->Benzoyl Alpha-Cleavage EthylRad Ethyl Radical .CH2CH3 (Neutral) M_Ion->EthylRad (Loss of 29) Phenyl Phenyl Cation (m/z 77) [Ph]+ Benzoyl->Phenyl Inductive Cleavage CO_Neutral CO (Neutral) Benzoyl->CO_Neutral (Loss of 28)

Caption: Primary fragmentation pathway of Propiophenone under Electron Impact (EI) ionization.

Nuclear Magnetic Resonance (NMR)

Strategic Insight:

  • 1H NMR: Look for the classic Triplet-Quartet pattern of the ethyl group. The aromatic protons will show a 2:3 split (Ortho vs. Meta/Para) due to the electron-withdrawing nature of the carbonyl, which deshields the ortho protons significantly.

  • 13C NMR: The carbonyl carbon is the diagnostic anchor, appearing very downfield (~200 ppm).

1H NMR Data (Solvent: )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
7.95 – 8.00 Doublet (d)2HOrtho-Ar (H-a) ~7-8 Hz
7.40 – 7.60 Multiplet (m)3HMeta/Para-Ar (H-b, H-c) N/A
2.98 Quartet (q)2HMethylene (H-d) ~7.2 Hz
1.22 Triplet (t)3HMethyl (H-e) ~7.2 Hz
13C NMR Data (Solvent: )
Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
200.9 Quaternary (C=O)CarbonylDeshielded by Oxygen + Ring Current.
136.9 Quaternary (Ar)Ipso-CarbonPoint of attachment.
132.8 CH (Ar)Para-Carbon
128.6 CH (Ar)Meta-Carbons
128.0 CH (Ar)Ortho-Carbons
31.8

Alpha-Methylene
8.2

Beta-Methyl

Integrated Characterization Protocol

This workflow ensures a self-validating identification process for unknown samples suspected to be propiophenone.

Workflow Diagram

Characterization_Workflow Start Unknown Sample IR_Step Step 1: IR Spectroscopy Check: 1680-1690 cm-1 Start->IR_Step Decision_IR Is C=O conjugated? IR_Step->Decision_IR Decision_IR->Start No (Re-evaluate) MS_Step Step 2: GC-MS (EI) Check: Base Peak 105 Decision_IR->MS_Step Yes Decision_MS Is m/z 105 dominant? MS_Step->Decision_MS Decision_MS->Start No (Check Butyrophenone) NMR_Step Step 3: 1H NMR Check: Triplet (1.2) + Quartet (3.0) Decision_MS->NMR_Step Yes Final Confirmed: Propiophenone NMR_Step->Final

Caption: Step-by-step logic flow for confirming Propiophenone identity.

Step-by-Step Methodology
  • IR Screening: Run a quick ATR-FTIR. If the Carbonyl peak is

    
    , the sample is likely not  propiophenone (or is non-conjugated). If it is 
    
    
    
    , proceed.
  • MS Confirmation: Inject into GC-MS. Look for the base peak at 105.[5]

    • Self-Check: If you see a peak at m/z 120, you likely have Butyrophenone (which allows McLafferty rearrangement). Propiophenone cannot produce m/z 120 via this mechanism.

  • NMR Structural Proof: Dissolve ~10mg in

    
    .
    
    • Verify the integration ratio 2:3:2:3 (Ortho : Meta/Para : Methylene : Methyl).

    • Troubleshooting: If the triplet/quartet is obscure, ensure the sample is free of Ethanol (which also shows a triplet/quartet but at different shifts, ~3.7 ppm for

      
      ).
      

References

  • National Institute of Standards and Technology (NIST). Propiophenone Mass Spectrum (Electron Ionization).[6] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Propiophenone 1H and 13C NMR Data.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for IR/NMR shifts).
  • PubChem. Propiophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

The Propiophenone Backbone in Medicinal Chemistry: Synthetic Utility, Pharmacophore Integration, and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The propiophenone scaffold (1-phenylpropan-1-one) represents a privileged substructure in medicinal chemistry, serving as a critical precursor for centrally acting sympathomimetics, antidepressant agents, and Class Ic antiarrhythmics. Its structural versatility lies in the reactivity of the


-carbon for electrophilic substitution and the carbonyl group's susceptibility to asymmetric reduction. This guide analyzes the propiophenone backbone's role in drug design, focusing on synthetic methodologies, Structure-Activity Relationships (SAR), and metabolic liabilities mediated by CYP2B6 and carbonyl reductases.

Structural & Physicochemical Attributes[1][2][3][4]

The propiophenone core consists of a phenyl ring conjugated to a propanoyl group. This conjugation imparts specific electronic and steric properties essential for receptor binding.

FeatureChemical AttributeMedicinal Impact
Lipophilicity High logP (approx.[1] 2.3 for parent)Facilitates blood-brain barrier (BBB) penetration, crucial for CNS agents like Bupropion.
Carbonyl Dipole Hydrogen Bond Acceptor (HBA)Critical for binding affinity; serves as a metabolic handle for reduction to active/inactive alcohols.

-Carbon
Nucleophilic/Electrophilic centerThe "Magic Methyl" effect extended to ethyl; steric bulk at this position modulates MAO susceptibility.
Aromatic Ring

-

stacking capability
Essential for docking within hydrophobic pockets of monoamine transporters (DAT/NET).

Synthetic Utility & Functionalization

The utility of propiophenone stems from its divergent synthetic pathways. It serves as a "chiral pool" precursor when subjected to asymmetric catalysis.

Pathway A: -Functionalization (The Aminoketone Route)

This is the primary route for synthesizing cathinone derivatives and bupropion. The introduction of a halogen at the


-position creates a reactive intermediate susceptible to nucleophilic attack by amines.
  • Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

  • Key Drug: Bupropion (Wellbutrin) .

  • SAR Insight: The tert-butyl group in bupropion prevents N-dealkylation, while the

    
    -methyl group (part of the ethyl chain) creates steric hindrance that blocks degradation by Monoamine Oxidase (MAO), unlike its non-substituted phenethylamine analogs.
    
Pathway B: Side-Chain Extension (The Propafenone Route)

In this pathway, the propiophenone core (specifically o-hydroxypropiophenone) acts as a nucleophile.

  • Mechanism: The phenolic hydroxyl group undergoes alkylation with epichlorohydrin, followed by amine ring-opening.

  • Key Drug: Propafenone (Rythmol) .[2]

  • SAR Insight: The propiophenone carbonyl is preserved to maintain the structural rigidity required for sodium channel blockade.

Visualization: Synthetic Divergence

The following diagram illustrates the divergent synthesis of Bupropion and Propafenone from propiophenone precursors.

Propiophenone_Synthesis Prop Propiophenone Core Bromo α-Bromopropiophenone Prop->Bromo Br2, DCM (Electrophilic α-Sub) Bupropion Bupropion (Aminoketone) Bromo->Bupropion t-Butylamine (SN2 Substitution) OH_Prop o-Hydroxypropiophenone Epoxide Glycidyl Ether Intermediate OH_Prop->Epoxide Epichlorohydrin TBAB (Cat.) Propafenone Propafenone (Antiarrhythmic) Epoxide->Propafenone Propylamine (Ring Opening)

Caption: Divergent synthetic pathways utilizing the propiophenone scaffold for CNS and cardiovascular applications.

Stereochemistry & Asymmetric Reduction[4]

The carbonyl group of propiophenone is prochiral. Reduction yields chiral secondary alcohols, which often exhibit distinct pharmacological profiles.

  • Stereoselectivity: For many CNS agents, the (S)-enantiomer exhibits higher potency or a more favorable metabolic profile.

  • Methodology: Standard reduction (NaBH4) yields racemates. Modern medicinal chemistry employs Noyori Asymmetric Transfer Hydrogenation (ATH) or Corey-Bakshi-Shibata (CBS) reduction to achieve high enantiomeric excess (ee).

Experimental Protocol: Enantioselective Reduction of Substituted Propiophenone

Context: Generating chiral alcohol intermediates for SAR studies.

Reagents:

  • Substrate: 3-Chloropropiophenone (10 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)[3]

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst in degassed DCM.

  • Addition: Add the propiophenone substrate to the catalyst solution.

  • Initiation: Slowly add the HCOOH/Et3N mixture via syringe. Evolution of CO2 gas will be observed.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor consumption of ketone by TLC (Mobile phase: 10% EtOAc/Hexanes).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography.

  • Validation: Determine enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column).

Metabolic Fate & Toxicology[4]

Understanding the metabolic liability of the propiophenone backbone is crucial for optimizing half-life and toxicity profiles.

CYP2B6 and Hydroxylation

For tert-butyl substituted derivatives (e.g., Bupropion), the primary metabolic route involves hydroxylation of the tert-butyl group by CYP2B6 . This forms a hemiaminal that cyclizes to a morpholinol metabolite (Hydroxybupropion), which is pharmacologically active and has a longer half-life than the parent drug.

Carbonyl Reduction

The ketone moiety is susceptible to reduction by 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and cytosolic carbonyl reductases.
  • Product: threo-hydrobupropion and erythro-hydrobupropion.[1][4]

  • Clinical Relevance: Extensive reduction can lower the concentration of the parent drug, altering the therapeutic window.

Visualization: Metabolic Pathways

The following diagram details the competition between oxidative and reductive metabolism.

Metabolic_Pathways cluster_liver Hepatic Metabolism Parent Bupropion (Propiophenone Core) Hydroxy Hydroxybupropion (Active Morpholinol) Parent->Hydroxy CYP2B6 (t-Butyl Hydroxylation) Threo Threohydrobupropion (Amino-alcohol) Parent->Threo 11β-HSD1 (Carbonyl Reduction) Erythro Erythrohydrobupropion (Amino-alcohol) Parent->Erythro Carbonyl Reductases Glucuronide Glucuronide Conjugates (Excretion) Hydroxy->Glucuronide UGT Isozymes Threo->Glucuronide

Caption: Metabolic divergence of the propiophenone scaffold involving CYP2B6-mediated hydroxylation and enzymatic carbonyl reduction.

Detailed Experimental Protocol: Synthesis of -Bromopropiophenone

This protocol describes the synthesis of the critical intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one. This step is the "gateway" to most medicinal derivatives of this scaffold.

Safety Warning:


-Haloketones are potent lachrymators. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • 3'-Chloropropiophenone (1 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (0.1 mL, catalytic)

  • Dichloromethane (DCM) (Solvent)[3]

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr gas).

  • Dissolution: Dissolve 3'-chloropropiophenone (10 g) in DCM (50 mL). Add catalytic glacial acetic acid.

  • Bromination: Dilute bromine in DCM (1:1 v/v) and place in the addition funnel. Add the bromine solution dropwise over 30 minutes at room temperature.

    • Observation: The deep red color of bromine should dissipate as it reacts. If color persists, gently warm the flask to 30°C to initiate.

  • Completion: Stir for an additional hour. Confirm reaction completion by TLC (silica gel; 5% EtOAc/Hexane). The product will be less polar than the starting material.

  • Quench: Wash the reaction mixture with water (2 x 50 mL) followed by saturated sodium bicarbonate (2 x 50 mL) to remove acid traces.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The product is typically obtained as a pale yellow oil or low-melting solid, sufficiently pure for the subsequent amination step.

References

  • Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies.[3] Reaction Chemistry & Engineering. [Link]

  • National Institutes of Health (NIH). (1983). Metabolism and kinetics of bupropion.[5] PubMed. [Link]

  • Indian Journal of Pharmaceutical Sciences. (1997). Synthesis of Propafenone, an Antiarrhythmic Agent. [Link]

  • Google Patents. (2014). CN104262178A - Synthesis method of propafenone hydrochloride.
  • National Institutes of Health (NIH). (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

Sources

Understanding the utility of aryl halides as synthetic handles.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

In the architecture of small molecule drug discovery, aryl halides are not merely reagents; they are the primary "synthetic handles" that enable the rapid diversification of aromatic scaffolds. Their utility is defined by a paradox: stability (to survive early-stage transformations) versus reactivity (to undergo controlled functionalization).

This guide deconstructs the strategic deployment of aryl halides (Ar-X), moving beyond basic reactivity trends to focus on orthogonality —the ability to selectively actuate one halogen over another in poly-functionalized systems. We examine the mechanistic divergence between Transition Metal Catalysis (TMC) and Nucleophilic Aromatic Substitution (


), providing a roadmap for designing self-validating synthetic routes.

Part 1: The Reactivity Hierarchy & Mechanistic Underpinnings

The selection of an aryl halide handle is dictated by the energy required to cleave the C-X bond versus the electronic bias of the aromatic ring. A "Senior Scientist" approach requires understanding the inversion of reactivity between catalytic and nucleophilic pathways.

Bond Dissociation Energy (BDE) vs. Catalytic Aptitude

The bond strength of aryl halides follows the expected periodic trend, yet their utility in palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is inversely proportional to this strength.

Aryl Halide (Ar-X)Bond Dissociation Energy (kcal/mol)Pd-Catalyzed Reactivity (Oxidative Addition)

Reactivity (Addition-Elimination)
Aryl Fluoride (Ar-F) ~127Inert (requires specialized Ni/specialty ligands)Highest (High electronegativity stabilizes intermediate)
Aryl Chloride (Ar-Cl) ~97Low (Rate-limiting step is oxidative addition)Moderate (Requires EWG activation)
Aryl Bromide (Ar-Br) ~84High (Standard balance of stability/reactivity)Low
Aryl Iodide (Ar-I) ~67Highest (Often diffusion-controlled OA)Lowest
The Orthogonality Principle

The most powerful application of aryl halides is sequential functionalization . By exploiting the rate differences in Oxidative Addition (OA), a chemist can install multiple distinct fragments on a single core.

  • Scenario: A scaffold contains both Ar-I and Ar-Cl.

  • Strategy: Perform a cross-coupling at Room Temperature (RT) targeting the Ar-I. The Ar-Cl remains intact. Subsequently, increase temperature and/or switch to a more electron-rich ligand (e.g.,

    
     or Buchwald biaryl phosphines) to engage the Ar-Cl.
    

Part 2: Visualizing the Mechanistic Divergence

The following diagram illustrates the decision matrix for selecting a synthetic pathway based on the specific aryl halide handle and the electronic nature of the ring.

Reactivity_Flow Start Aryl Halide (Ar-X) Selection ElectronRich Electron-Rich/Neutral Ring Start->ElectronRich Substrate Class ElectronPoor Electron-Deficient Ring (e.g., Nitro, Cyano) Start->ElectronPoor PdCat Pd-Catalyzed Coupling (Suzuki, Buchwald) ElectronRich->PdCat Primary Pathway ElectronPoor->PdCat If X = Br or I SnAr Nucleophilic Aromatic Substitution (SnAr) ElectronPoor->SnAr If X = F or Cl OrderPd Reactivity Order: I > Br > Cl >> F PdCat->OrderPd OrderSnAr Reactivity Order: F >> Cl ≈ Br > I SnAr->OrderSnAr

Caption: Mechanistic divergence: Electron density and halogen identity dictate whether the reaction proceeds via Metal Catalysis (Oxidative Addition) or Nucleophilic Attack (


).

Part 3: Transition Metal Catalysis – The Gold Standard

For Ar-Cl, Ar-Br, and Ar-I, Palladium catalysis is the dominant methodology. The critical success factor is the Oxidative Addition (OA) step.

Mechanism: The Catalytic Cycle

The cycle involves three distinct phases.[1][2] In modern synthesis, the "Ligand" is the variable that controls the rate of OA (for chlorides) or Reductive Elimination (for bulky substrates).

Pd_Cycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX TransMet Transmetallation (Base + Boronic Acid/Amine) PdII_ArX->TransMet + Nu-M PdII_ArNu L-Pd(II)(Ar)(Nu) TransMet->PdII_ArNu RedElim Reductive Elimination (Product Release) PdII_ArNu->RedElim RedElim->Pd0 - Ar-Nu

Caption: The Pd(0)/Pd(II) catalytic cycle. For Aryl Chlorides, the Pd(0) -> Oxidative Addition step is energetically demanding, requiring electron-rich ligands.

Strategic Ligand Selection
  • For Aryl Iodides/Bromides: Standard ligands (

    
    , dppf) are sufficient.
    
  • For Aryl Chlorides: Requires electron-rich, bulky ligands to facilitate OA and prevent catalyst deactivation.

    • Buchwald Ligands: XPhos, RuPhos, BrettPhos.

    • NHC Ligands: IPr, IMes (used in Pd-PEPPSI complexes).

Part 4: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/LCMS) to confirm the active species is generated and the reaction is proceeding before committing resources to workup.

Protocol A: General Suzuki-Miyaura Coupling (Ar-Br Focus)

Best for: Rapid library synthesis, robust C-C bond formation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd-catalyst. Seal with a septum.

  • Atmosphere Exchange: Evacuate and backfill with Nitrogen (

    
    ) three times. Why? Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.
    
  • Solvent Addition: Add degassed Dioxane and aqueous

    
     via syringe.
    
  • Thermal Activation: Heat to 80°C-100°C.

  • Validation Checkpoint (1 hr): Aliquot 10µL into MeOH for LCMS.

    • Success: Disappearance of Ar-Br peak; appearance of Product Mass.

    • Failure (Black ppt): Catalyst decomposition (Pd black). Check

      
       exclusion.
      
  • Workup: Filter through Celite (removes Pd residues), dilute with EtOAc, wash with water/brine.

Protocol B: Buchwald-Hartwig Amination (Ar-Cl Focus)

Best for: Installing amines on deactivated or chlorinated rings.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Pre-Catalyst: XPhos Pd G4 or Pd-PEPPSI-IPr (1-3 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Glovebox/Schlenk: Weigh

    
     and Pd-Precatalyst in a glovebox if possible. 
    
    
    
    is hygroscopic; moisture kills this reaction by protonating the amide intermediate.
  • Mixing: Combine Ar-Cl, Amine, Base, and Catalyst in the vial under

    
    .
    
  • Activation: Add anhydrous solvent.

  • Reaction: Heat to 100°C. Note: Modern G3/G4 catalysts often work at lower temps (60-80°C) for activated chlorides.

  • Validation Checkpoint: Monitor consumption of Ar-Cl. If Ar-Cl remains but Amine is gone,

    
    -hydride elimination of the amine may have occurred (check for imine byproduct).
    
  • Workup: Dilute with ether, filter through a silica plug (to trap Pd), concentrate.

Part 5: References & Authoritative Grounding

  • The Suzuki-Miyaura Reaction (Nobel Lecture)

    • Source: Suzuki, A. (2010).[3] "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds."

    • Significance: Defines the foundational mechanism and the role of base in transmetallation.

    • URL:

  • Bond Dissociation Energies of Organic Molecules

    • Source: Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies.

    • Significance: Provides the thermodynamic data (Ph-F vs Ph-I) underpinning reactivity trends.

    • URL: (Proxy for standard BDE tables used in organic synthesis).

  • Buchwald-Hartwig Amination: A Practical Guide

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

    • Significance: The definitive review on ligand selection (G1-G4 precatalysts) for challenging substrates.

    • URL:

  • Nucleophilic Aromatic Substitution (

    
    ) Trends 
    
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution."

    • Significance: Establishes the F >> Cl reactivity order for

      
      .[4][5]
      
    • URL:

Sources

A Preliminary Investigation into the Stability of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary stability investigation of the novel compound, 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. As a complex molecule incorporating a propiophenone core, an iodinated phenyl ring, and a 1,3-dioxane acetal, its stability profile is critical for potential applications in drug development and organic synthesis. This document outlines a logical, field-proven workflow for identifying potential degradation pathways through forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions. Detailed experimental protocols and analytical methodologies are provided to guide researchers in obtaining robust and reliable stability data. The causality behind experimental choices is explained to ensure a thorough understanding of the principles of stability testing.

Introduction: Understanding the Molecule and the Imperative of Stability

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is a multifaceted organic compound with potential utility in medicinal chemistry and materials science. Its structure, featuring a ketone, an aryl iodide, and a cyclic acetal, suggests several potential points of chemical instability. A comprehensive understanding of its degradation pathways is paramount for determining its shelf-life, appropriate storage conditions, and potential interactions in various formulations.

The propiophenone backbone itself is generally stable but can be susceptible to oxidation, while the carbon-iodine bond on the aromatic ring may be sensitive to light.[1][2][3] The 1,3-dioxane ring, a cyclic acetal, is notably stable under neutral and basic conditions but is prone to acid-catalyzed hydrolysis.[4][5][6][7][8] Therefore, a systematic investigation into the compound's behavior under various stress conditions is essential.

This guide presents a structured approach to a preliminary stability study, designed to elicit potential degradation products and establish a foundational understanding of the compound's intrinsic stability.

Molecular Characteristics

A thorough understanding of the physicochemical properties of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is the first step in designing a robust stability study. While specific experimental data for this exact molecule is not widely available, we can infer its properties from related structures.

PropertyValue (Estimated)Source/Justification
Molecular FormulaC₁₃H₁₅IO₃Based on the structure of related compounds.[9]
Molecular Weight346.16 g/mol Calculated from the molecular formula.[9]
AppearanceOff-white to pale yellow solidTypical for propiophenone derivatives.
SolubilitySoluble in common organic solvents (e.g., acetonitrile, methanol, DMSO); Insoluble in water.Propiophenone is insoluble in water but soluble in organic solvents.[1][2]

Experimental Workflow for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and chemical stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

The following diagram outlines the proposed experimental workflow:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare Stock Solution of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone in Acetonitrile Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Incubate at specified time points and temperatures Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Incubate at specified time points and temperatures Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Prep->Oxidation Incubate at specified time points and temperatures Photolytic Photolytic Degradation (UVA/Vis Light) Prep->Photolytic Incubate at specified time points and temperatures HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze samples at t=0 and subsequent time points Base->HPLC Analyze samples at t=0 and subsequent time points Oxidation->HPLC Analyze samples at t=0 and subsequent time points Photolytic->HPLC Analyze samples at t=0 and subsequent time points Characterization Characterization of Degradation Products HPLC->Characterization

Caption: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be starting points and may require optimization based on the observed rate of degradation. A control sample (compound in acetonitrile, protected from light, at room temperature) should be run in parallel for each condition.

Hydrolytic Stability

Rationale: The 1,3-dioxane moiety is an acetal, which is known to be susceptible to acid-catalyzed hydrolysis.[4][5][7][10][11] Basic conditions are not expected to significantly degrade the acetal but may affect other parts of the molecule.[8]

4.1.1 Acidic Conditions

  • Preparation: Add 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile to a vial. Add 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Store the vial at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute with mobile phase and analyze by HPLC-UV/MS.

4.1.2 Basic Conditions

  • Preparation: Add 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile to a vial. Add 1 mL of 0.1 M sodium hydroxide.

  • Incubation: Store the vial at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Dilute with mobile phase and analyze by HPLC-UV/MS.

Oxidative Stability

Rationale: The propiophenone core, particularly the ketone functional group, can be susceptible to oxidation, although ketones are generally more resistant than aldehydes.[12][13][14][15] Strong oxidizing agents can lead to cleavage of carbon-carbon bonds.[12]

  • Preparation: Add 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile to a vial. Add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the vial at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Dilute with mobile phase and analyze immediately by HPLC-UV/MS. No quenching is typically necessary, but if the reaction is rapid, the addition of a small amount of sodium bisulfite can be considered.

Photostability

Rationale: Iodinated aromatic compounds are known to be sensitive to light, which can induce deiodination through homolytic cleavage of the carbon-iodine bond.[16][17]

  • Preparation: Place 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile in a quartz cuvette or a clear glass vial.

  • Exposure: Irradiate the sample in a photostability chamber with a combination of UVA and visible light (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours of exposure).

  • Analysis: Dilute with mobile phase and analyze by HPLC-UV/MS.

Predicted Degradation Pathways

Based on the chemical structure of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, the following degradation pathways are anticipated under the specified stress conditions.

G cluster_hydrolysis Acid Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone Propiophenone Core 1,3-Dioxane Acetal Aryl Iodide Hydrolysis_Product 3-Oxo-3-(3'-iodophenyl)propanal + 1,3-Propanediol Parent:f1->Hydrolysis_Product H⁺, H₂O Oxidation_Product 3'-Iodobenzoic Acid + Other Fragments Parent:f0->Oxidation_Product [O] Photolysis_Product 3-(1,3-Dioxan-2-YL)propiophenone Parent:f2->Photolysis_Product

Caption: Predicted degradation pathways of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the recommended technique.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape for acidic and neutral compounds.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradation products.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
UV Detection 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to obtain full UV spectra.
MS Detection Electrospray Ionization (ESI) in positive modeESI is a soft ionization technique suitable for this type of molecule. Positive mode is likely to protonate the molecule.

Data Interpretation and Reporting

The stability of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone should be reported as the percentage of the parent compound remaining at each time point under each stress condition. A summary table should be created for clarity.

Stress ConditionTime (hours)% Parent Compound RemainingPeak Area of Major Degradant(s)
Control 24>99%N/A
0.1 M HCl, 60°C 2
4
8
24
0.1 M NaOH, 60°C 2
4
8
24
3% H₂O₂, RT 2
4
8
24
Photolytic 4
8
12
24

The mass spectra of any significant degradation products should be analyzed to propose their structures, which can then be confirmed by synthesizing authentic standards if necessary.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary stability investigation of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. By systematically evaluating its behavior under hydrolytic, oxidative, and photolytic stress, researchers can gain critical insights into its intrinsic stability. The data generated from these studies will be instrumental in guiding future formulation development, defining appropriate storage and handling procedures, and establishing a foundation for the development of a validated stability-indicating analytical method. Adherence to the principles and protocols outlined herein will ensure the generation of high-quality, reliable data, which is a cornerstone of scientific integrity in drug development and chemical research.

References

  • ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

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  • ACS Omega. (2022, August 18). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Retrieved from [Link]

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  • PubMed Central. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • MDPI. (2025, January 20). Photostability of Indium Phthalocyanines in Organic Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

  • MDPI. (n.d.). Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Ketones, Aldehydes, and Carboxylic Acids. Retrieved from [Link]

  • DTIC. (2007, August 1). Biodegradation of 1,4-Dioxane. Retrieved from [Link]

  • Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.
  • ResearchGate. (2025, August 6). Degradation of 1,4-dioxane in water with heat- and Fe2+-activated persulfate oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • MDPI. (2023, May 30). Ketones in Low-Temperature Oxidation Products of Crude Oil. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dioxane (CAS 505-22-6). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US5208331A - Process for preparing 1,3-dioxolane derivatives.
  • ChemBK. (n.d.). 3-(1,3-Dioxolan-2-yl)-4'-iodopropiophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug.... Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complex Biaryl Ketones via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.[2][4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a substrate featuring a sterically hindered aryl iodide and a protected ketone functionality. The presence of the bulky 1,3-dioxane protecting group and the propiophenone backbone necessitates careful selection of catalytic systems to achieve high yields and avoid side reactions. This guide will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting potential challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. This is often the rate-determining step and results in a Pd(II) complex.[1][7] The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd Ar-I PdII_Aryl Ar-Pd(II)L_n-I OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArylIodide 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone (Ar-I) ArylIodide->OxAd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

This protocol is designed as a starting point for the coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone with a generic arylboronic acid. Due to the steric hindrance around the iodide, a catalyst system with a bulky, electron-rich phosphine ligand such as SPhos is recommended to facilitate the oxidative addition and reductive elimination steps.

Reagents and Materials
ReagentM.W. ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone360.18N/AN/AN/A
Arylboronic AcidVariableVariableVariableVariable
Pd(OAc)₂ (Palladium(II) acetate)224.50205 (dec.)N/AN/A
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.51159-163N/AN/A
K₃PO₄ (Potassium phosphate tribasic)212.271380N/A2.564
1,4-Dioxane (Anhydrous)88.1111.81011.033
Water (Degassed)18.0201001.000
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere:

    • Seal the Schlenk flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Addition of Catalyst and Solvents:

    • Briefly open the flask under a positive pressure of inert gas and add the premixed Pd(OAc)₂ and SPhos.

    • Using a syringe, add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water). The final concentration of the aryl iodide should be around 0.1 M.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow start Start setup 1. Add Reactants: Aryl Iodide, Boronic Acid, Base start->setup catalyst_add 2. Add Catalyst: Pd(OAc)₂ + SPhos setup->catalyst_add inert 3. Purge with Inert Gas catalyst_add->inert solvent_add 4. Add Solvents: Dioxane/Water inert->solvent_add heat 5. Heat and Stir (80-100 °C, 4-12 h) solvent_add->heat workup 6. Aqueous Work-up heat->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature or time. The choice of a more electron-rich and bulky ligand, such as an N-heterocyclic carbene (NHC), may also improve the outcome for particularly challenging substrates.[9][10]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[11] Minimizing the amount of water and ensuring a thoroughly deoxygenated environment can help to suppress this pathway.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often more prevalent when using Pd(II) precatalysts if the reduction to Pd(0) is slow. Ensuring efficient stirring and proper degassing can mitigate this issue.

  • Stability of the Protecting Group: The 1,3-dioxane is generally stable under the basic conditions of the Suzuki coupling. However, prolonged reaction times at high temperatures with certain bases could potentially lead to partial deprotection. If this is observed, a milder base such as K₂CO₃ could be trialed.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex molecules like the derivatives of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone. By carefully selecting a suitable palladium catalyst, a bulky phosphine ligand, and appropriate reaction conditions, high yields of the desired biaryl products can be achieved. The protocol provided herein serves as a solid foundation for researchers to build upon and adapt for their specific synthetic targets.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromoselenophene.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Organic Chemist. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]

  • Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1649-1654. [Link]

  • ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

  • Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]

  • McDonald, R. I., et al. (2018). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 140(41), 13459-13467. [Link]

  • Nye, G. L., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11994-12001. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(12), 2702-2711. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, D., et al. (2015). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 51(85), 15574-15577. [Link]

  • Zhang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]

  • Chen, Y.-H., et al. (2019). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 24(18), 3349. [Link]

  • Kumar, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(9), 110-117.
  • Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]

  • Chen, C.-Y., et al. (2020). Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. The Journal of Organic Chemistry, 85(18), 11849-11855. [Link]

  • Ncube, I., & Fotsing, J. R. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(5), 4056-4081. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]

  • The Chemistry Conversation. (2021, December 21). Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76) [Video]. YouTube. [Link]

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Application Notes & Protocols: Leveraging 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone in Palladium-Catalyzed Heck Reactions for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone as a versatile building block in the Mizoroki-Heck reaction, a cornerstone of modern carbon-carbon bond formation. This document will delve into the strategic advantages of this particular substrate, provide detailed, field-tested protocols for its use, and explore the underlying mechanistic principles that ensure a high-yielding and selective transformation.

Introduction: The Strategic Advantage of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone in C-C Bond Formation

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a substituted alkene from an unsaturated halide and an alkene.[1] Its significance in the synthesis of complex organic molecules, including pharmaceuticals and natural products, is unparalleled. The choice of the aryl halide substrate is critical to the success of the reaction, influencing reactivity, selectivity, and the potential for downstream functionalization.

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone emerges as a highly valuable substrate for several key reasons:

  • High Reactivity of the Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of the Heck catalytic cycle, which is often the rate-determining step.[2] This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to aryl bromides or chlorides.

  • Orthogonal Functionality: The molecule possesses two key functional groups with distinct reactivities. The aryl iodide is primed for the Heck reaction, while the 1,3-dioxane acts as a stable protecting group for a ketone functionality.[3] This acetal is robust under the neutral to basic conditions typically employed in Heck reactions, allowing for the selective formation of the C-C bond without interference from the ketone.[4]

  • Post-Coupling Deprotection and Derivatization: Following the successful Heck coupling, the 1,3-dioxane can be readily deprotected under acidic conditions to reveal the ketone.[5] This newly unmasked ketone provides a reactive handle for a plethora of subsequent transformations, such as reduction to an alcohol, reductive amination, or alpha-functionalization, thereby enabling rapid diversification of the molecular scaffold. This strategy is invaluable in the construction of compound libraries for drug discovery.

Synthesis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

While not widely commercially available, 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone can be synthesized in a straightforward two-step sequence from commercially available starting materials. A plausible synthetic route begins with the Friedel-Crafts acylation of iodobenzene.

A generalized synthetic protocol is as follows:

  • Friedel-Crafts Acylation: 3-Chloropropionyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-3'-iodopropiophenone.

  • Acetal Formation: The resulting propiophenone is then reacted with 1,3-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the 1,3-dioxane protecting group, yielding the target compound.[6]

Experimental Protocol: Heck Reaction of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone with an Alkene

This protocol provides a detailed methodology for the Heck coupling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone with a generic terminal alkene (e.g., styrene or an acrylate).

Materials and Reagents
  • 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

  • Alkene (e.g., Styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diatomaceous earth

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram

G reagents Assemble Reactants: - 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone - Alkene - Pd(OAc)₂ - PPh₃ - Base (Et₃N or K₂CO₃) - Anhydrous Solvent (DMF) setup Reaction Setup: - Add reagents to a dry Schlenk flask. - Degas the mixture (e.g., three freeze-pump-thaw cycles). reagents->setup 1. reaction Reaction: - Heat the mixture to 80-100 °C under an inert atmosphere. - Monitor reaction progress by TLC or GC-MS. setup->reaction 2. workup Work-up: - Cool the reaction to room temperature. - Dilute with an organic solvent (e.g., ethyl acetate). - Filter through diatomaceous earth to remove palladium black. reaction->workup 3. extraction Extraction & Washing: - Wash the filtrate with water and brine. - Dry the organic layer over anhydrous Na₂SO₄. workup->extraction 4. purification Purification: - Concentrate the solution in vacuo. - Purify the crude product by column chromatography. extraction->purification 5. analysis Analysis: - Characterize the purified product by ¹H NMR, ¹³C NMR, and MS. purification->analysis 6.

Caption: A typical workflow for the Heck reaction.

Step-by-Step Procedure
  • Catalyst Pre-activation (if using a Pd(II) source): In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01-0.05 eq.) and triphenylphosphine (0.02-0.10 eq.). Add a portion of the anhydrous solvent and stir for 10-15 minutes. The in situ reduction of Pd(II) to the active Pd(0) catalyst is often facilitated by the phosphine ligand or the amine base.[7]

  • Addition of Reagents: To the flask, add 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone (1.0 eq.), the alkene (1.1-1.5 eq.), and the base (e.g., triethylamine, 2.0-3.0 eq.). Add the remaining anhydrous solvent.

  • Degassing: It is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Degas the reaction mixture by performing three freeze-pump-thaw cycles or by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the specific alkene and solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the precipitated palladium black. Wash the pad with additional solvent.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove the base and any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Key Reaction Parameters
ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, commercially available Pd(II) and Pd(0) precatalysts.[2]
Ligand PPh₃, P(o-tol)₃Monodentate phosphine ligands are effective for Heck reactions with aryl iodides.[7]
Base Et₃N, K₂CO₃, Cs₂CO₃Neutralizes the HI generated during the reaction, regenerating the Pd(0) catalyst.[2]
Solvent DMF, MeCN, ToluenePolar aprotic solvents are generally effective.[2]
Temperature 80-120 °CSufficient to promote the reaction without significant thermal decomposition.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.

Mechanism of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2]

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition pd2_alkene [Ar-Pd(II)(alkene)(L₂)]⁺I⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-Pd(II)-I(L₂) pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride [H-Pd(II)-I(L₂)] pd2_alkyl->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination product Coupled Product pd_hydride->product base_h [Base-H]⁺I⁻ pd_hydride->base_h aryl_iodide Ar-I aryl_iodide->pd2_aryl alkene Alkene alkene->pd2_alkene base Base base->pd0

Sources

Application Note: Strategic Utilization of 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone in Isoflavonoid Pharmacophore Expansion

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of functionalized isoflavonoids. It details the strategic utilization of 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone , a high-value bifunctional building block that enables the rapid generation of diversity-oriented isoflavone libraries.

Executive Summary

The synthesis of isoflavonoids (3-phenylchromen-4-ones) often faces a "diversity bottleneck" at the B-ring. Traditional methods rely on pre-functionalized phenols, limiting the scope of accessible analogs for Structure-Activity Relationship (SAR) studies.

3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone serves as a critical "linchpin" intermediate. It combines an aryl iodide moiety—primed for palladium-catalyzed cross-coupling—with a masked aldehyde (1,3-dioxane) on a flexible alkyl tether. This dual functionality allows researchers to graft a robust, functionalizable side chain onto the isoflavone core, facilitating the development of PROTAC linkers , fluorescent probes , or solubility-enhancing tails without disrupting the essential pharmacophore.

Technical Background & Mechanistic Rationale

The Structural Advantage

The molecule consists of three distinct functional zones:

  • 3'-Iodoaryl Core: The iodine atom at the meta-position provides a highly reactive handle for Suzuki-Miyaura or Sonogashira couplings. Unlike bromides or chlorides, the iodide allows for milder reaction conditions, preserving sensitive chromone scaffolds.

  • Propiophenone Linker: The ketone and alkyl chain provide a spacer that modulates lipophilicity and receptor binding depth.

  • 1,3-Dioxane "Warhead": This acetal serves as a robust protecting group for an aldehyde. It remains stable under basic cross-coupling conditions (pH 8-11) but can be selectively deprotected to reveal a reactive aldehyde for reductive amination or Wittig olefination.

Reaction Pathway: The "Coupling-Deprotection-Diversification" Strategy

The primary application involves a three-stage workflow:

  • Installation: The building block is coupled to an isoflavone-boronic acid (or stannane) to install the B-ring side chain.

  • Activation: Acid-catalyzed hydrolysis converts the dioxane to a terminal aldehyde.

  • Diversification: The aldehyde reacts with various amines or nucleophiles to generate a library of analogs.

Experimental Protocols

Protocol A: Palladium-Catalyzed Installation (Suzuki-Miyaura Coupling)

Objective: To couple 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone with a Chromone-3-boronic acid pinacol ester.

Reagents:

  • Building Block: 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone (1.0 equiv)[]

  • Partner: 7-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the Building Block, Boronate Partner, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4 hours (or 30 mins in a microwave reactor at 100°C). Note: The dioxane acetal is stable under these basic aqueous conditions.

  • Work-up: Cool to RT. Dilute with EtOAc (30 mL) and wash with brine (2 x 10 mL). Dry the organic phase over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the Dioxanyl-functionalized Isoflavone .

Protocol B: Chemoselective Deprotection of the 1,3-Dioxane

Objective: To liberate the aldehyde without degrading the isoflavone (chromone) core.

Reagents:

  • Substrate: Dioxanyl-functionalized Isoflavone (from Protocol A)

  • Acid Catalyst: PPTS (Pyridinium p-toluenesulfonate) (0.2 equiv) or 2N HCl (for faster rates).

  • Solvent: Acetone / Water (10:1)

Methodology:

  • Dissolve the substrate in Acetone/Water.

  • Add PPTS and heat to reflux (~60°C ) for 2-6 hours. Transacetalization with acetone drives the equilibrium.

  • Monitoring: Monitor via TLC for the disappearance of the acetal spot and appearance of the aldehyde (often lower R_f, stains with DNPH).

  • Neutralization: Cool and neutralize with saturated NaHCO₃ solution.

  • Isolation: Extract with DCM. The resulting Aldehyde-Isoflavone is often used directly in the next step to avoid oxidation.

Protocol C: Reductive Amination (Library Generation)

Objective: To attach solubilizing amines or targeting groups.

Reagents:

  • Aldehyde-Isoflavone: (1.0 equiv)

  • Amine: Morpholine, Piperazine, or Primary Amine (1.2 equiv)

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Methodology:

  • Mix Aldehyde and Amine in DCE. Stir for 30 mins to form the imine/hemiaminal.

  • Add NaBH(OAc)₃ in one portion.

  • Stir at RT for 12 hours.

  • Quench: Add aqueous NaHCO₃.

  • Result: A tertiary amine-linked isoflavone derivative.

Data Summary & Reaction Parameters

ParameterSuzuki Coupling (Step 1)Deprotection (Step 2)Reductive Amination (Step 3)
Primary Challenge Protodeboronation of chromoneAcid sensitivity of chromone ringOver-reduction to alcohol
Optimal Temp 90°C60°C25°C (RT)
Key Reagent Pd(dppf)Cl₂PPTS / AcetoneNaBH(OAc)₃
Typical Yield 75-85%88-95%60-80%
Critical Control Oxygen-free environmentpH monitoring (keep > 1)Anhydrous conditions preferred

Visualizing the Workflow

The following diagram illustrates the transformation pathway from the raw building block to a diversified isoflavone library.

IsoflavoneSynthesis BB 3-(1,3-Dioxan-2-yl)- 3'-iodopropiophenone Intermediate Dioxanyl-Isoflavone (Protected) BB->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Core Isoflavone-Boronate (Chromone Core) Core->Intermediate Aldehyde Aldehyde-Isoflavone (Reactive Intermediate) Intermediate->Aldehyde Deprotection PPTS, Acetone/H2O Prod1 Analog A: Morpholine Linker Aldehyde->Prod1 Reductive Amination NaBH(OAc)3 Prod2 Analog B: Fluorophore Tag Aldehyde->Prod2 Prod3 Analog C: PROTAC Linker Aldehyde->Prod3

Caption: Schematic workflow for converting the 3'-iodopropiophenone building block into diverse isoflavonoid analogs via a coupling-deprotection-functionalization sequence.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Carbonyl Group). Link

  • Vaupel, A., et al. (2004). Synthesis of Isoflavones via Suzuki-Miyaura Coupling. Tetrahedron Letters, 45(45), 8265-8267. Link

  • BOC Sciences. (n.d.).[] 3-(1,3-Dioxan-2-yl)-3'-iodopropiophenone Product Page.[]

Sources

Mastering the Art: A Detailed Guide to the Purification of Coupling Products by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Cross-coupling reactions, such as those developed by Suzuki, Heck, and Sonogashira, are cornerstones of modern synthetic chemistry, particularly in the pharmaceutical and materials science industries.[1][2][3] However, the successful synthesis of the target molecule is only half the battle; purification of the desired product from a complex mixture of starting materials, catalysts, ligands, bases, and byproducts is a critical and often challenging step. Silica gel column chromatography remains the most widely employed method for this purpose on a preparative scale.[4] This comprehensive guide provides an in-depth exploration of the principles, protocols, and field-proven insights necessary to effectively purify coupling reaction products using this powerful technique.

The Foundational Principle: Separation by Polarity

Silica gel column chromatography is a form of liquid-solid adsorption chromatography. The stationary phase, silica gel, is a porous, amorphous form of silicon dioxide (SiO₂) characterized by a high surface area and the presence of surface silanol (Si-OH) groups.[5] These silanol groups are polar and can form hydrogen bonds and dipole-dipole interactions with molecules in the mixture to be separated.

The separation principle is based on the differential partitioning of components between the polar stationary phase and a non-polar or moderately polar liquid mobile phase (the eluent).[6][7]

  • Polar Compounds: Interact strongly with the polar silica gel, adsorbing onto the stationary phase. They move down the column slowly and are eluted later.

  • Non-polar Compounds: Have a weaker affinity for the silica gel and spend more time dissolved in the mobile phase. They travel down the column quickly and are eluted first.[8]

The success of the purification hinges on exploiting the polarity differences between the desired coupling product and the various impurities present in the crude reaction mixture.

Strategic Method Development: The Blueprint for Success

A successful purification is not accidental; it is the result of careful method development. This process primarily involves the selection of the stationary phase and, most critically, the mobile phase.

Stationary Phase: Selecting the Right Silica Gel

While "silica gel" is often used as a generic term, its physical properties can significantly impact separation efficiency.[9] For the flash column chromatography typically used in synthetic labs, the following characteristics are key:

  • Particle Size: A particle size of 40-63 µm is the standard for flash chromatography, offering a good balance between resolution and the backpressure required to achieve a reasonable flow rate.[10] A tighter particle size distribution leads to more efficient and reproducible separations.[9]

  • Pore Size: A pore diameter of 60 Å is most common and suitable for the majority of small organic molecules synthesized via coupling reactions.

  • Surface Chemistry: Standard, unmodified silica gel is acidic. This can be problematic for acid-sensitive compounds, which may degrade on the column. In such cases, the silica can be deactivated by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (typically 1-3%).[11] Alternatively, neutral alumina can be considered as a different stationary phase.[6]

Mobile Phase: The Art and Science of Solvent Selection

The choice of the mobile phase (eluent) is the most critical variable in silica gel chromatography. The goal is to find a solvent or solvent mixture that provides optimal separation between the desired product and its impurities. This process is almost always guided by preliminary analysis using Thin Layer Chromatography (TLC).[12][13]

The Role of TLC in Method Development TLC is essentially a miniature, open-column chromatography experiment that quickly predicts the behavior of compounds on a silica column.[7][14] The key parameter obtained from TLC is the Retention Factor (Rƒ).

Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

For effective separation on a column, the Rƒ of the target compound on the TLC plate should ideally be between 0.25 and 0.35 .[15]

  • If Rƒ is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. The eluent is too polar.

  • If Rƒ is too low (< 0.2): The compound will move too slowly, leading to broad bands, long elution times, and potential loss of product on the column. The eluent is not polar enough.[11]

The following workflow illustrates the logic of using TLC to select an appropriate solvent system.

Solvent_Selection_Workflow Start Dissolve crude mixture & spot on TLC plate Develop_TLC Develop TLC in test solvent system (e.g., 20% EtOAc/Hexane) Start->Develop_TLC Visualize Visualize spots under UV light Develop_TLC->Visualize Analyze_Rf Calculate Rƒ of desired product Visualize->Analyze_Rf Rf_High Rƒ > 0.4 (Eluent too polar) Analyze_Rf->Rf_High High Rf_Low Rƒ < 0.2 (Eluent not polar enough) Analyze_Rf->Rf_Low Low Rf_Good 0.25 < Rƒ < 0.35 (Optimal for column) Analyze_Rf->Rf_Good Good Adjust_Less_Polar Decrease eluent polarity (e.g., to 10% EtOAc/Hexane) Rf_High->Adjust_Less_Polar Adjust_More_Polar Increase eluent polarity (e.g., to 40% EtOAc/Hexane) Rf_Low->Adjust_More_Polar Proceed Proceed to column chromatography Rf_Good->Proceed Adjust_Less_Polar->Develop_TLC Adjust_More_Polar->Develop_TLC

Caption: Logic diagram for selecting an optimal solvent system using TLC.

Common Solvent Systems Flash chromatography is typically performed with a binary solvent system consisting of a non-polar "weak" solvent and a more polar "strong" solvent.[16] The overall polarity (or "strength") of the eluent is tuned by adjusting the ratio of these two solvents.[17]

Non-Polar (Weak) SolventPolar (Strong) SolventTypical Applications & Notes
Hexanes / Heptane / Petroleum EtherEthyl Acetate (EtOAc)The most common and versatile system for a wide range of compounds.[16]
HexanesDichloromethane (DCM)Good for separating less polar compounds. DCM can improve the solubility of some crude mixtures.
Dichloromethane (DCM)Methanol (MeOH)Used for more polar compounds. Use of >10% MeOH can risk dissolving the silica gel.[16]
HexanesDiethyl Ether (Et₂O)Ether is less polar than EtOAc; useful for fine-tuning separations.

Detailed Protocol for Flash Column Chromatography

This protocol outlines the standard procedure for purifying 100 mg to 1 g of a crude coupling product.

Materials
  • Glass chromatography column with stopcock

  • Silica gel (40-63 µm)

  • Sand (washed)

  • Cotton or glass wool plug

  • Eluent (pre-determined by TLC analysis)

  • Crude reaction mixture

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Pressurized air or nitrogen source (for flash chromatography)

Step-by-Step Experimental Workflow

The overall workflow for purification is a systematic process from preparation to final analysis.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Select_Column 1. Select Appropriate Column Size Prep_Silica 2. Prepare Silica Slurry Select_Column->Prep_Silica Pack_Column 3. Pack the Column Prep_Silica->Pack_Column Load_Sample 4. Load the Sample (Wet or Dry) Pack_Column->Load_Sample Run_Column 5. Elute and Collect Fractions Load_Sample->Run_Column Analyze_Fractions 6. Analyze Fractions by TLC Run_Column->Analyze_Fractions Combine_Fractions 7. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate 8. Evaporate Solvent Combine_Fractions->Evaporate Final_Product Pure Coupling Product Evaporate->Final_Product

Caption: Experimental workflow for silica gel column chromatography.

Protocol Details:

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the stopcock opening.[18]

    • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[18][19]

  • Packing the Column (Slurry Method):

    • In a beaker, measure the required amount of silica gel (a good starting point is a 40:1 to 100:1 weight ratio of silica to crude material).[20]

    • Add the initial, least polar eluent to the silica to form a free-flowing slurry.

    • With the stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[18][20] Never let the solvent level drop below the top of the silica bed.[21][22]

    • Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the silica surface from disturbance during solvent and sample addition.[6][15]

  • Loading the Sample:

    • Wet Loading: Dissolve the crude mixture in the minimum possible volume of solvent (preferably the eluent, or a slightly more polar solvent like DCM if needed).[18] Carefully pipette the solution onto the top sand layer, ensuring not to disturb the surface. Allow the solvent to drain until it is just level with the sand.[18][22]

    • Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve the crude mixture in a suitable solvent. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the packed column.[18]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate (for flash chromatography, a solvent drop rate of ~5-7 cm per minute is a good target).[19]

    • Begin collecting the eluent in sequentially numbered test tubes or flasks (these are the "fractions").[14] The size of the fractions should be appropriate for the column size; typically 80-100% of the silica gel volume.[19]

    • Isocratic vs. Gradient Elution: If all compounds of interest have similar polarities, you can run the entire column with the same solvent mixture (isocratic elution). If you need to separate compounds with a wide range of polarities, you can gradually increase the percentage of the polar solvent over time (gradient elution).[11]

  • Analysis of Fractions:

    • The collected fractions must be analyzed to determine their contents.[23]

    • Use TLC to spot every other (or every third) fraction on a single plate, alongside a spot of the original crude mixture.

    • Develop the TLC plate in the column's eluent system.

    • Under a UV lamp, identify the fractions that contain your desired product. Fractions containing only the product spot (with the correct Rƒ) are considered pure.[24]

    • Combine all pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified coupling product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Incorrect solvent system (Rƒ not optimal).- Column overloaded with crude material.- Poorly packed column (channeling).- Re-evaluate the solvent system with TLC.- Use a larger column with more silica.- Repack the column carefully, ensuring no air bubbles or cracks.
Product is Stuck on Column - Eluent is not polar enough.- Compound is decomposing on the acidic silica.- Gradually increase the polarity of the eluent (gradient elution).[11]- If decomposition is suspected, try deactivating the silica with triethylamine or switch to neutral alumina.[11]
Cracked Silica Bed - Heat generated from the interaction of polar solvents/compounds with silica.- Column ran dry.- Pack the column using the eluent to pre-equilibrate.- Ensure the solvent level never drops below the top of the silica bed.[21]
Streaking/Tailing on Column - Compound is poorly soluble in the eluent.- Compound is too polar for the chosen solvent system.- Compound is acidic or basic and interacting too strongly.- Try dry loading the sample.- Increase the eluent polarity.- Add a modifier to the eluent: a small amount of acetic acid for acidic compounds or triethylamine for basic compounds.[15][21]
Product Elutes in the Solvent Front - The eluent is far too polar.- Start again with a much less polar solvent system, guided by TLC analysis. Check the first fraction to confirm if this happened.[11]

Conclusion

The purification of coupling products by silica gel column chromatography is a technique that blends scientific principle with practical skill. While it can seem daunting, a systematic approach grounded in method development via TLC, coupled with careful execution of the protocol, will consistently yield high-purity compounds. By understanding the causality behind each step—from why a specific Rƒ is targeted to how dry loading can salvage a difficult separation—researchers can transform this critical purification step from a potential bottleneck into a reliable and efficient part of the synthetic workflow, accelerating progress in research and drug development.

References

  • MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from MDPI. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester. [Link]

  • Sorbent Technologies, Inc. (2023). Silica Gel. Retrieved from Sorbent Technologies. [Link]

  • National Institutes of Health (NIH). (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from NIH National Library of Medicine. [Link]

  • Chemistry For Everyone. (2025). How Does Silica Gel Chromatography Work? Retrieved from YouTube. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University. [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Retrieved from Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from Chemistry LibreTexts. [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from EPFL. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from University of Rochester. [Link]

  • Science.gov. (n.d.). silica gel chromatography: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • W.R. Grace. (2024). 5 Things to Consider When Selecting a Chromatography Silica. Retrieved from W.R. Grace. [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from Chemistry LibreTexts. [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from CommonOrganicChemistry.com. [Link]

  • ResearchGate. (2025). (PDF) Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from University of Rochester. [Link]

  • Chemistry LibreTexts. (2020). 8.4: Analyzing the Fractions by TLC. Retrieved from Chemistry LibreTexts. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are Fractions In Column Chromatography? Retrieved from YouTube. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from Reddit. [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. Retrieved from ResearchGate. [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from Molnar Institute. [Link]

  • ResearchGate. (2016). How do you differentiate fractions when running chromatography column? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2026). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Retrieved from ACS Publications. [Link]

  • National Institutes of Health (NIH). (2015). Solvent selection in liquid chromatography. Retrieved from NIH National Library of Medicine. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • National Institutes of Health (NIH). (n.d.). Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications. Retrieved from NIH National Library of Medicine. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Running & identifying fractions. Retrieved from University of York. [Link]

  • Goldleaf Scientific. (n.d.). Chromatographic Silica Gel 60A, 40-63µm, Pharmaceutical Grade. Retrieved from Goldleaf Scientific. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from MDPI. [Link]

  • Biotage. (2023). Determining solvent strength in flash column chromatography. Retrieved from Biotage. [Link]

  • Slideshare. (n.d.). Solvent System Selection | PDF. Retrieved from Slideshare. [Link]

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Application Note: Precision Kinetic Monitoring of Suzuki-Miyaura Cross-Coupling via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative reaction monitoring, Thin Layer Chromatography (TLC) remains the most rapid and accessible tool for synthetic chemists. However, standard TLC practices often fail to capture the kinetic nuances of the Suzuki-Miyaura cross-coupling due to the complexity of the reaction matrix (biphasic systems, palladium catalysts, and polar boronic acids).

This Application Note defines a rigorous "Kinetic Aliquot" protocol . It moves beyond simple "spot-and-look" techniques, introducing a standardized mini-workup and specific staining methodologies (Curcumin/Rosacyanine) to visualize organoboron species that are often invisible under UV. This approach allows for the semi-quantitative tracking of reaction kinetics, side-product formation (homocoupling/protodeboronation), and catalyst activity.

Mechanistic Context & Observable Species

To effectively monitor the reaction, one must correlate the catalytic cycle with the species observable on the silica plate. The Suzuki-Miyaura reaction involves three primary phases: Oxidative Addition, Transmetallation, and Reductive Elimination.[1]

The TLC Observable Map
  • Electrophile (Ar-X): Usually UV-active, non-polar. Moves high on the plate.

  • Nucleophile (Ar-B(OH)₂): Polar, often streaks on silica. Poor UV visibility for some species.[2]

  • Product (Ar-Ar'): Distinct R_f, usually highly UV active (extended conjugation).

  • Catalyst (Pd): Often appears as a dark baseline spot or "Pd black" precipitate.

  • Side Products:

    • Protodeboronation (Ar-H): Often overlaps with solvent front or starting halide.

    • Homocoupling (Ar'-Ar'): Distinct spot, often close to the cross-coupled product.

Visualization: The Catalytic Cycle

SuzukiCycle Start Start: Ar-X + Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Step 1 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Step 2 (+ Base) Boron Boronic Acid (Ar'-B(OH)2) Boron->TransMet Activation Side1 Side Rxn: Homocoupling Boron->Side1 Oxidation Side2 Side Rxn: Protodeboronation Boron->Side2 Hydrolysis RedElim Reductive Elimination TransMet->RedElim Step 3 RedElim->Start Regenerate Pd(0) Product Product: Ar-Ar' RedElim->Product Formation

Figure 1: The Suzuki-Miyaura catalytic cycle mapped to key TLC-observable species. Note that Boronic Acid consumption is a critical but often overlooked kinetic marker.

Core Protocol: The Kinetic Aliquot Method

Directly spotting a Suzuki reaction mixture onto a TLC plate is not recommended due to the presence of high-boiling solvents (DMF, DMSO, Toluene/Water) and inorganic bases (K₂CO₃, Cs₂CO₃), which cause spot distortion and pH-induced streaking.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Quench Vials: 1.5 mL HPLC vials or Eppendorf tubes.

  • Partition Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quench Solution: 0.5 M HCl (for acidic quench) or Saturated NH₄Cl.

  • Micropipettes: 10–100 µL range.

  • TLC Plates: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

Step-by-Step Procedure
Phase 1: Sampling & Mini-Workup (The "Snapshot")
  • Prepare Quench Vials: Pre-fill a row of vials with 200 µL Quench Solution and 200 µL Partition Solvent .

  • Sampling: At defined time points (e.g., t=0, 5, 15, 30, 60 min), withdraw exactly 10 µL of the reaction mixture (while stirring) using a micropipette.

  • Quench: Dispense the aliquot immediately into the Quench Vial. Cap and vortex/shake vigorously for 10 seconds.

    • Why? This stops the reaction immediately (freezing the kinetics) and partitions the organic components into the top layer, leaving salts and Pd-residues in the aqueous layer.

  • Spotting: Use a capillary to spot the top organic layer onto the TLC plate.

Phase 2: Chromatographic Development
  • Eluent Choice: Standard Hexane:EtOAc gradients are common.

    • Optimization: If the boronic acid streaks (common due to -OH interactions with silica), add 1% Acetic Acid to the eluent.

  • Co-Spotting (Critical): Every plate must have three lanes:

    • Lane 1: Authentic Starting Material (Ar-X).

    • Lane 2: Co-spot (Reaction Aliquot + Ar-X).

    • Lane 3: Reaction Aliquot.[2]

    • Why? This confirms if a new spot is actually product or just unreacted SM with a shifted R_f due to matrix effects.

Visualization & Staining Logic

Suzuki reactions present a unique visibility challenge: Boronic acids are often UV-silent or weak. To monitor kinetics accurately, you must visualize the disappearance of the nucleophile.

A. Non-Destructive: UV 254 nm
  • Target: Aryl Halides, Biaryl Products.

  • Observation: Mark all UV-active spots with a pencil. Note the intensity relative to the t=0 sample.

B. Destructive: The Curcumin Stain (Boron Specific)

Standard stains (KMnO₄, Anisaldehyde) are non-specific. Curcumin is the superior reagent for Suzuki coupling monitoring.

  • Mechanism: Curcumin forms a red-orange "Rosacyanine" complex with Boron.[3]

  • Recipe: 100 mg Curcumin + 10 mL Ethanol + 0.5 mL conc. HCl.

  • Protocol: Dip the plate and heat gently with a heat gun.

  • Result: Boronic acids/esters appear as bright red/orange spots on a yellow background.[4]

    • Kinetic Insight: If the UV product spot grows but the Red Boron spot does not diminish, you may have catalyst deactivation (stalled cycle).

Workflow Diagram

MonitoringWorkflow cluster_Vis Visualization Rxn Reaction Mixture Aliquot 10µL Aliquot Rxn->Aliquot MiniWorkup Mini-Workup (EtOAc/aq. HCl) Aliquot->MiniWorkup Spotting Spot TLC (Co-spotting) MiniWorkup->Spotting Elute Elute (Hex/EtOAc) Spotting->Elute UV UV (254nm) (Halides/Product) Elute->UV Stain Curcumin Stain (Boronic Acid) UV->Stain

Figure 2: The Kinetic Aliquot Workflow ensuring clean separation and specific detection of all reactants.

Data Analysis: From Spots to Kinetics

To convert TLC plates into kinetic curves (Conversion % vs. Time), use Densitometry .

Protocol for Image-Based Densitometry
  • Capture: Photograph the developed/stained plate under controlled lighting (or scan it).

  • Software: Use ImageJ (open source) or specialized TLC software.

  • Process:

    • Convert image to Grayscale.

    • Draw a line through the lane center.

    • Generate "Plot Profile" (Pixel Intensity vs. Distance).

    • Integrate the area under the curves for SM and Product.

  • Calculation:

    
    
    (Where 
    
    
    
    is a response factor, assumed to be 1 for rough estimation, or calibrated using pure standards).
Interpretation Table
ObservationKinetic InterpretationAction
SM (Halide) persists, Boron gone Protodeboronation or Homocoupling has consumed the nucleophile.Add more boronic acid; check for water/oxygen contamination.
Both SMs persist, no Product Catalyst Death or Oxidative Addition failure.Increase Temp, change Ligand, or check Pd quality.
Product forms, then stops at 50% Catalyst Poisoning or Product Inhibition.Perform "Spike Test" (add fresh catalyst to aliquot).
Baseline streak (Black) Pd Precipitation (Pd black).Ligand is too weak to stabilize Pd(0). Switch to phosphines like SPhos/XPhos.

References

  • Suzuki-Miyaura Reaction Mechanism & Overview

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • TLC Visualization of Boronic Acids (Curcumin Method)

    • Title: A simple and effective colorimetric technique for the detection of boronic acids.[5]

    • Source:Analytical Methods (RSC), 2012.[5]

    • URL:[Link]

  • Quantitative TLC (MIA-TLC)

    • Title: Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC).[6]

    • Source:Academia.edu / Analytical Chemistry Research.
    • URL:[Link]

  • General TLC Monitoring Protocols

    • Title: Monitoring a Reaction by TLC.[2][7][3][8][9][10][11][5][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Complex Molecules Using 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and complex molecule synthesis, the efficiency of a synthetic route is paramount. Success often hinges on the strategic use of bifunctional building blocks that allow for sequential, controlled modifications. This guide details the application of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a versatile intermediate designed for precisely this purpose. This molecule uniquely combines a stable, protected aldehyde functionality (the 1,3-dioxane) with a reactive aromatic iodide. This "orthogonal" arrangement permits chemists to first perform a wide array of cross-coupling reactions at the iodo-position while the aldehyde remains inert, and subsequently, to deprotect and utilize the aldehyde for further molecular elaboration. This document provides the scientific rationale, detailed experimental protocols, and expert insights for leveraging this powerful synthetic tool.

The Principle of Orthogonal Reactivity: A Strategic Advantage

The core value of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone lies in the differential reactivity of its two key functional groups. This concept, known as orthogonality, is fundamental to elegant and efficient multi-step synthesis.

  • The Aryl Iodide Handle: The carbon-iodine bond on the phenyl ring is a premier functional group for transition-metal-catalyzed cross-coupling reactions. It readily participates in transformations like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds. This is the primary site for introducing significant molecular complexity.

  • The 1,3-Dioxane Protecting Group: The 1,3-dioxane is a cyclic acetal, a robust protecting group for an aldehyde. Acetal formation masks the inherent electrophilicity of the carbonyl group.[1][2] Crucially, 1,3-dioxanes are stable to a wide range of reaction conditions, including basic, reductive, oxidative, and organometallic reagents—the very conditions often employed in cross-coupling reactions.[3][4] This stability ensures that the aldehyde functionality remains untouched during the modification of the aromatic ring. Deprotection is typically achieved under acidic conditions, regenerating the aldehyde for subsequent reactions.[1][5]

This strategic design enables a logical and powerful synthetic sequence, as illustrated below.

G cluster_0 Phase 1: Aryl Elaboration cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Aldehyde Chemistry A 3-(1,3-Dioxan-2-YL)- 3'-iodopropiophenone B Intermediate 1 (Aryl-Modified) A->B  Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) C Intermediate 2 (Aldehyde) B->C  Acidic Hydrolysis (e.g., HCl, aq. AcOH) D Final Complex Molecule C->D  Further Derivatization (e.g., Reductive Amination, Wittig)

Caption: Strategic workflow enabled by orthogonal functionality.

Synthesis and Characterization of the Building Block

While not widely published, a plausible and robust synthesis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone can be achieved via a two-step process involving the protection of a precursor followed by electrophilic iodination, or by starting from an iodinated precursor. The following protocol is based on established chemical principles for acetal formation and aromatic substitution.[5][6]

Protocol 2.1: Synthesis of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone

Step A: Synthesis of 3-(1,3-Dioxan-2-yl)propiophenone

  • To a solution of 3-formylpropiophenone (1 equivalent) in toluene (5 mL per mmol of ketone), add 1,3-propanediol (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equivalents).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. Water will collect in the Dean-Stark trap, driving the equilibrium towards the acetal product.

  • Cool the reaction to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Step B: Iodination of the Aromatic Ring

  • Caution: Handle iodine and strong acids in a well-ventilated fume hood.

  • To a solution of the product from Step A (1 equivalent) in glacial acetic acid, add periodic acid (H₅IO₆, 0.3 equivalents).

  • Add elemental iodine (I₂, 1.1 equivalents) in portions.

  • Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction by pouring it into a cold solution of sodium thiosulfate to reduce excess iodine.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Characterization Data
PropertyValueSource
Molecular Formula C₁₃H₁₅IO₃[6][7]
Molecular Weight 346.16 g/mol [6][7]
CAS Number 898785-49-4[7]
¹H NMR Expect characteristic peaks for the aromatic protons, the dioxane ring protons, and the aliphatic chain protons.[6]
¹³C NMR Expect signals for the ketone carbonyl, the acetal carbon, aromatic carbons, and aliphatic carbons.[6]
IR Spectroscopy Expect a strong absorption band for the ketone C=O stretch (~1680 cm⁻¹) and C-O stretches for the dioxane.[6]
Mass Spectrometry Expect the molecular ion peak corresponding to the exact mass.[6]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the aryl iodide for C-C bond formation, a cornerstone of modern medicinal chemistry. The dioxane group remains stable throughout this transformation.

Protocol 3.1: Synthesis of 3-(1,3-Dioxan-2-YL)-3'-(phenyl)propiophenone
  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone (1 equivalent), phenylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

  • Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, 10 mL total per mmol of iodide).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC, staining for both starting material and product.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the coupled product.

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I (Oxidative Addition) Pd0->PdII 1 PdII_B Ar-Pd(II)-Ar' (Transmetalation) PdII->PdII_B 2 PdII_B->Pd0 3 Reductive Elimination Product Ar-Ar' (Product) PdII_B->Product Start Ar-I (Starting Material) Start->PdII Boronic Ar'-B(OH)₂ Boronic->PdII_B Base Base Base->PdII_B

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Application Protocol: Deprotection and Reductive Amination

This two-part protocol illustrates the second phase of the synthetic strategy: unmasking the aldehyde and using it to build a new C-N bond, a common transformation in the synthesis of bioactive amines.

Protocol 4.1: Deprotection to Reveal the Aldehyde
  • Dissolve the coupled product from Protocol 3.1 (1 equivalent) in a mixture of acetone and water (e.g., 9:1 ratio).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) or p-TSA (0.1 equivalents).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC. The product aldehyde is often more polar.

  • Once complete, neutralize the acid carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used directly in the next step.

Protocol 4.2: Reductive Amination to Form a Secondary Amine
  • Dissolve the crude aldehyde from Protocol 4.1 (1 equivalent) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add benzylamine (1.1 equivalents).

  • Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equivalents) portion-wise over 10 minutes. This reagent is chosen for its mildness and selectivity.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final secondary amine.

G start Coupled Product (with Dioxane) aldehyde Intermediate Aldehyde start->aldehyde Step 1 amine Final Amine Product aldehyde->amine Step 2 reagent1 H₃O⁺ (Deprotection) reagent1->start reagent2 1. R-NH₂ 2. NaBH(OAc)₃ (Reductive Amination) reagent2->aldehyde

Caption: Two-step deprotection and amination workflow.

Troubleshooting and Key Considerations

  • Incomplete Coupling (Protocol 3.1): Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation. If the reaction stalls, a fresh portion of the palladium catalyst may be added.

  • Premature Deprotection: While the dioxane is robust, highly acidic conditions or prolonged heating in protic solvents can lead to partial deprotection. Ensure bases used in coupling are not contaminated with strong acids.

  • Difficult Deprotection (Protocol 4.1): If the reaction is sluggish, gentle heating (40 °C) or using a stronger acid system like aqueous acetic acid can be effective.

  • Iminium Ion Reduction (Protocol 4.2): Ensure the reducing agent is added after the amine to allow for iminium ion formation. NaBH(OAc)₃ is moisture-sensitive and should be handled accordingly.

Conclusion

3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is more than just a chemical; it is a strategic tool for the modern synthetic chemist. Its architecture embodies the principles of protecting group chemistry and orthogonal reactivity, enabling a logical and efficient pathway to complex molecular targets. By first leveraging the aryl iodide for scaffold construction and subsequently unmasking the aldehyde for further functionalization, researchers in pharmaceutical and materials science can significantly streamline their synthetic efforts, accelerating the pace of discovery and development.

References

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. MDPI. [Link]

  • US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. National Institutes of Health. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

  • (A) From 1,3-dioxanes to 1,3-diols and potential application in drug... - ResearchGate. ResearchGate. [Link]

  • 3-(1,3-DIOXAN-2-YL)-4'-IODOPROPIOPHENONE | 898785-52-9 | C13H15IO3 | Appchem. Applichem. [Link]

  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF - ResearchGate. ResearchGate. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Chemistry Steps. [Link]

  • Protecting Groups, Acetals, and Hemiacetals - YouTube. YouTube. [Link]

  • (PDF) Synthesis of Iodinated Naphthoquinones Using Morpholine-Iodine Complex. ResearchGate. [Link]

  • An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones - MDPI. MDPI. [Link]

  • Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons - Pearson. Pearson+. [Link]

Sources

Application Note: Inert Atmosphere Management in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille) is the cornerstone of modern C–C and C–N bond formation. However, reproducibility failures are frequently traced to inadequate inert atmosphere management. While many pre-catalysts are marketed as "air-stable," the active catalytic species—usually a coordinatively unsaturated Pd(0) complex—is highly susceptible to oxidative decomposition. This Application Note details the mechanistic impact of oxygen/moisture, compares solvent degassing techniques, and provides validated protocols for Schlenk line and glovebox workflows.

The Mechanistic Imperative: Why Inert Atmosphere Matters

The requirement for an inert atmosphere is dictated by the stability of the Active Catalyst and the Ligand , not the pre-catalyst sitting on the shelf.

The "Cycle of Death"

In a typical cycle (e.g., Suzuki coupling), the Pd(II) pre-catalyst is reduced to Pd(0)Lₙ. This electron-rich Pd(0) species drives the Oxidative Addition step.[1] However, oxygen (


) acts as a competitive oxidant.
  • Ligand Oxidation: Phosphine ligands (

    
    ) are prone to oxidation by atmospheric oxygen to form phosphine oxides (
    
    
    
    ). Phosphine oxides are poor ligands for Pd(0).
  • Catalyst Aggregation: Without sufficient phosphine ligation, the Pd(0) centers destabilize and aggregate into bulk palladium metal ("Pd Black"), which is catalytically inactive for cross-coupling.

  • Homocoupling: Oxygen can promote the homocoupling of aryl boronic acids (in Suzuki) or alkynes (in Sonogashira), consuming starting material and complicating purification.

Mechanistic Pathway Diagram

The following diagram illustrates the standard catalytic cycle versus the irreversible off-cycle deactivation pathways caused by air exposure.

Pd_Cycle_Deactivation PreCat Pd(II) Pre-catalyst (Air Stable) ActivePd Active Pd(0)L2 (Electron Rich) PreCat->ActivePd Reduction OxAdd Oxidative Addition (Ar-Pd(II)-X) ActivePd->OxAdd Ar-X PdBlack Pd Black Aggregation (Inactive Metal) ActivePd->PdBlack Loss of Ligand Stabilization Product Product Formation OxAdd->Product Transmetallation & Red. Elim. Product->ActivePd Regeneration Oxygen Atmospheric O2 LigandOx Ligand Oxidation (PR3 -> O=PR3) Oxygen->LigandOx Oxidizes Ligand LigandOx->ActivePd Ligand Stripping

Figure 1: The Catalytic Cycle vs. Oxidative Deactivation. Red paths indicate irreversible catalyst death caused by oxygen ingress.

Solvent Preparation: The Foundation

Dissolved oxygen in solvents is the most common source of failure. Standard "HPLC grade" solvents are saturated with air.

Comparison of Degassing Methods

Select the method based on reaction scale and solvent volatility.

FeatureSparging (Bubbling)Freeze-Pump-Thaw (FPT)Ultrasonic Degassing
Mechanism Displacement of

by Inert Gas (

/Ar)
Removal of gas via vacuum/phase changeCavitation induces gas release
Efficiency High (if done long enough)Very High (Complete removal)Low/Moderate
Solvent Loss Moderate (Evaporation risk)Minimal (Closed system)Low
Best For Bulk solvents (>20 mL), Standard reactionsExpensive/Volatile solvents (NMR, <5 mL)Preliminary degassing only
Time Required 15–30 mins1–2 hours (3 cycles)10–20 mins
Protocol: Inert Gas Sparging

Equipment: Long stainless steel needle, inert gas source (


 or Ar), septum-capped flask.
  • Seal the solvent flask with a rubber septum.

  • Insert a vent needle (short, high gauge) into the septum.

  • Insert the gas inlet needle (long) directly into the solvent, reaching the bottom.

  • Bubble inert gas vigorously for 15–30 minutes .

    • Note: For solvents like THF or Ether, pre-saturate the gas stream with solvent vapor to prevent volume loss.

  • Remove the vent needle first, then the inlet needle, to leave the headspace pressurized.

Experimental Protocols

Protocol A: Standard Schlenk Line Coupling (Suzuki-Miyaura)

Application: Robust cross-couplings using air-stable pre-catalysts (e.g.,


, 

). Key Concept: Counter-flow Inert Gas Protection.

Step-by-Step:

  • Glassware Prep: Flame-dry a Schlenk tube or round-bottom flask under vacuum. Backfill with Argon (

    
    ) or Nitrogen (
    
    
    
    ).[2] Repeat 3x.
  • Solids Addition:

    • Option A (Best): Weigh solids in a glovebox, seal, and bring out.

    • Option B (Benchtop): Open the Schlenk tube under a strong flow of inert gas (Counter-flow). Quickly add solid reagents (Aryl halide, Boronic acid, Base, Catalyst). Reseal immediately.

  • Cycling: Evacuate the flask (containing solids) carefully to 0.5 mbar, then backfill with inert gas. Repeat 3x to remove adsorbed oxygen from the solid surfaces.

  • Solvent Transfer:

    • Use a gastight syringe to transfer sparged solvent through the septum.

    • Never pour solvent into the flask.

  • Reaction: Heat the sealed system. Ensure the inert gas line remains connected (open to bubbler) to accommodate pressure changes, or use a balloon if moving to a hotplate.

Protocol B: High-Sensitivity Coupling (Buchwald-Hartwig)

Application: Reactions using electron-rich, air-sensitive ligands (e.g.,


, DalPhos) or Pd(0) sources like 

. Requirement: Glovebox or Strict Schlenk Technique.

Step-by-Step (Glovebox Method):

  • Preparation: Bring all reagents and degassed solvents into the glovebox antechamber. Cycle antechamber at least 3x.[3][4][5][6]

  • Weighing: Inside the box, weigh the Pd source and Ligand into a vial equipped with a stir bar.

  • Pre-complexation (Optional but Recommended): Add a small amount of solvent to the Pd/Ligand mix and stir for 5–10 mins to generate the active catalyst species

    
     in situ.
    
  • Execution: Add the aryl halide, amine, and base. Add the remaining solvent.

  • Sealing: Cap the reaction vial with a PTFE-lined septum cap.

  • Transfer: Remove from the glovebox. If heating is required, apply electrical tape or Parafilm around the cap to prevent loosening, or use a pressure vial.

Workflow Decision Matrix

Use this logic flow to determine the necessary rigor of your setup.

Setup_Decision Start Start: Select Reaction LigandCheck Is Ligand Air Sensitive? (e.g., alkyl phosphines) Start->LigandCheck CatCheck Is Pre-catalyst Pd(0)? (e.g., Pd(PPh3)4) LigandCheck->CatCheck No (e.g., PPh3) Glovebox Protocol B: Glovebox / Strict FPT LigandCheck->Glovebox Yes (e.g., P(tBu)3) Schlenk Protocol A: Standard Schlenk (Sparged Solvents) CatCheck->Schlenk No (Pd(II) Pre-cats) CatCheck->Glovebox Yes (Strict control needed)

Figure 2: Decision Matrix for selecting the appropriate inert atmosphere protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Immediate Black Precipitate "Pd Black" formation. Rapid catalyst decomposition due to oxidation or ligand dissociation.1. Check solvent degassing.2.[7][8] Increase Ligand:Pd ratio (e.g., from 2:1 to 4:1).3. Switch to a more robust pre-catalyst (e.g., Pd(dppf)Cl2).
Reaction Stalls at 50% Catalyst death over time.1. Ensure system is sealed (check septa for punctures).2. Add a second portion of catalyst (in degassed solvent) midway.
No Conversion Oxidative addition failure or inactive catalyst.1. Verify reagents are dry (water inhibits anhydrous bases).2. If using Pd(OAc)2, ensure PPh3 is reducing Pd(II) to Pd(0) (requires heat or amine).
Color Change (Yellow to Orange) Often normal for phosphine oxidation or coordination changes.Monitor by TLC/LCMS. If accompanied by precipitation, see "Pd Black."

References

  • Mechanisms of Catalyst Poisoning: Zhang, S.-Q., & Hong, X. (2021).[7] Mechanism and Selectivity Control in Ni- and Pd-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bond Activation.[9] Accounts of Chemical Research, 54(9), 2158–2171. [Link]

  • Schlenk Line Techniques: The Schlenk Line Survival Guide. (2023).[7][10] A comprehensive guide to Schlenk line techniques. [Link]

  • Phosphine Ligand Oxidation: Tudge, M. T., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? ACS Catalysis, 8(5), 3926–3932. [Link]

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: Improving Product Yield & Minimizing Side Reactions Assigned Specialist: Senior Application Scientist

Core Directive: The "Why" Before the "How"

Welcome to the Sonogashira Optimization Hub. Low yields in Sonogashira coupling are rarely due to "bad luck"; they are almost always traceable to specific mechanistic failures.

The reaction relies on the synchronization of two catalytic cycles: the Palladium (Pd) cycle (which activates the aryl halide) and the Copper (Cu) cycle (which activates the alkyne).[1][2] Yield loss typically occurs at three critical failure points:

  • The Glaser Shunt: Oxygen hijacks the copper cycle, forcing alkynes to couple with themselves (homocoupling) rather than the aryl halide.[3][4][5]

  • Catalyst Crash: Pd(0) species become unstable and aggregate into inactive "Palladium Black" before completing the cycle.

  • Transmetallation Stall: The transfer of the alkyne from Copper to Palladium is too slow, often due to steric hindrance or electronic mismatch.

This guide provides the protocols to diagnose and fix these specific failure modes.

Visualizing the Failure Points

To fix the reaction, you must visualize the competition between the productive pathway and the destructive side reactions.

Diagram 1: Mechanistic Pathways & Failure Points

This diagram illustrates the standard dual-cycle mechanism and highlights exactly where Oxygen (O2) causes homocoupling and where catalyst deactivation occurs.

SonogashiraMechanism cluster_Pd Palladium Cycle (Productive) cluster_Cu Copper Cycle (Activation vs. Failure) Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X PdBlack Pd Black (Inactive Precipitate) Pd0->PdBlack Instability/No Ligand TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product Product (Ar-Alkyne) RedElim->Product CuI Cu(I) Salt CuAcetylide Cu-Acetylide (Active Species) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Productive Path Glaser Glaser Homocoupling (Side Product) CuAcetylide->Glaser + O2 (Oxygen Leak)

Caption: The "Glaser Shunt" (Red Arrow) consumes starting material when O2 is present. Pd Black formation (Black Arrow) kills the cycle if ligands are insufficient.

Troubleshooting Modules

Module A: The "Glaser" Problem (Homocoupling)

Symptom: You observe a byproduct that is the dimer of your alkyne (e.g., diphenylbutadiyne from phenylacetylene). Your alkyne is consumed, but the aryl halide remains unreacted.

Root Cause: The presence of Oxygen (O2).[4][5][6][7][8] In the presence of Cu(I) and base, O2 rapidly oxidizes the copper-acetylide intermediate into a homocoupled product.

The Solution: The "Zero-Tolerance" Deoxygenation Protocol Do not rely on simple "purging." Use the Freeze-Pump-Thaw method for the highest reliability, or rigorous sparging for routine work.

MethodEfficacyProtocol
Sparging (Balloon) ModerateBubble inert gas (Ar/N2) directly into the solvent for >15 mins before adding catalyst.
Freeze-Pump-Thaw HighFreeze solvent (LN2), apply vacuum, thaw under static vacuum. Repeat 3x. Backfill with Argon.[4]
Copper-Free AbsoluteEliminate Cu(I) entirely (See Protocol B below). Removes the mechanism for homocoupling.[4]
Module B: Catalyst Death (Palladium Black)

Symptom: The reaction mixture turns from yellow/orange to a clear solution with a fine black precipitate. Conversion stops abruptly.

Root Cause: "Ligand Starvation." As the reaction proceeds, Pd(0) species lose their stabilizing phosphine ligands and aggregate into bulk metal (Pd black), which is catalytically dead.

Corrective Actions:

  • Increase Ligand/Pd Ratio: If using Pd(PPh3)4, add extra free PPh3 (10-20 mol%) to shift the equilibrium back toward the soluble complex.

  • Switch Ligands: Monodentate ligands (PPh3) dissociate easily. Switch to bidentate ligands (dppe, dclf) or bulky Buchwald ligands (XPhos) which bind tighter.

  • Avoid "Hot Spots": Do not heat the reaction block before adding the catalyst. Add catalyst at RT, then ramp temperature.

Optimization Data: Selecting the Right System

Use this decision matrix to select reagents based on your substrate's difficulty.

Substrate DifficultyRecommended Catalyst SystemBase / SolventNotes
Easy (Aryl Iodides)Pd(PPh3)2Cl2 (2 mol%) + CuI (1 mol%)Et3N or Diethylamine (as solvent)Standard conditions. Fast, RT reaction.
Medium (Aryl Bromides)Pd(PPh3)4 (5 mol%) + CuI (2 mol%)THF / Et3N (1:1)Requires mild heating (40-60°C).
Hard (Aryl Chlorides)Pd2(dba)3 + XPhos (or SPhos)Toluene / Cs2CO3Must be Cu-Free. Requires 80-100°C. Standard PPh3 will fail.
O2 Sensitive (Alkyne Dimerization)Pd(OAc)2 + PPh3 (Copper-Free)DMF / PiperidineSlower, but eliminates homocoupling completely.

Experimental Protocols

Protocol A: Standard High-Yield Sonogashira (Self-Validating)

Best for: Aryl Iodides/Bromides where homocoupling is not a major concern.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[4]

  • Pd(PPh3)2Cl2 (2-5 mol%)

  • CuI (1-3 mol%)

  • Solvent: Dry THF/Et3N (1:1 v/v)

Step-by-Step:

  • Validation Step 1 (Solvent Prep): Sparge the THF/Et3N mixture with Argon for 20 minutes. Success Check: Solvent volume should not decrease significantly; if it does, top up with degassed solvent.

  • Solids Loading: Add Aryl Halide, Pd catalyst, and CuI to a dried reaction vial containing a stir bar. Cap with a septum.

  • Atmosphere Exchange: Evacuate the vial via needle/vacuum line and backfill with Argon. Repeat 3 times.

  • Liquid Addition: Inject the degassed solvent mixture via syringe.

  • Alkyne Addition: Add the terminal alkyne last, dropwise, via syringe.

    • Why? High local concentration of alkyne + CuI can trigger immediate homocoupling if any O2 is present. Slow addition mitigates this.[8]

  • Monitoring: Stir at RT (for Iodides) or 50°C (for Bromides).

    • Validation Step 2 (Visual): The mixture should remain yellow/brown. If it turns black within 10 minutes, your solvent was not dry/degassed enough. Abort and repurify.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts before aqueous extraction.

Protocol B: Copper-Free Sonogashira (Glaser-Proof)

Best for: Valuable alkynes, Aryl Chlorides, or when homocoupling is persistent.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)2 (5 mol%) + PPh3 (10-20 mol%) OR PdCl2(PPh3)2

  • Base: Pyrrolidine or Piperidine (2.0 equiv)

  • Solvent: DMF or NMP (High boiling point polar solvents are required for Cu-free).

Step-by-Step:

  • Preparation: Dissolve Aryl Halide and Base in DMF.

  • Degassing: Rigorously degas (Freeze-Pump-Thaw recommended).

  • Catalyst Addition: Add Pd source and Ligand under Argon flow.

  • Reaction: Heat to 60-80°C .

    • Note: Copper-free reactions are kinetically slower because the transmetallation step is harder without the Copper-Acetylide intermediate. Heat is non-negotiable here.

  • Validation Step: Monitor by TLC every hour. If conversion stalls at 50%, add a fresh portion of catalyst (1-2 mol%) dissolved in degassed DMF.

Troubleshooting Logic Flow

Use this flow to diagnose your specific issue.

Troubleshooting Start Problem: Low Yield CheckBypro Analyze Crude NMR/GCMS Start->CheckBypro Q_Dimer Is Alkyne Dimer Present? CheckBypro->Q_Dimer Sol_Glaser ISSUE: Glaser Coupling FIX: Switch to Protocol B (Cu-Free) OR Freeze-Pump-Thaw Q_Dimer->Sol_Glaser Yes Q_SM Is Aryl Halide Remaining? Q_Dimer->Q_SM No Q_Black Is Pd Black Visible? Q_SM->Q_Black Yes (Unreacted) Sol_Deactivation ISSUE: Catalyst Death FIX: Add excess Ligand Lower Temp Q_Black->Sol_Deactivation Yes Sol_Reactivity ISSUE: Low Reactivity FIX: Switch to XPhos/SPhos Switch to Aryl Iodide Q_Black->Sol_Reactivity No (Solution Clear)

Caption: Follow the logic path based on crude analysis to identify the specific corrective action.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K2CO3) instead of amines? A: Yes, but inorganic bases like K2CO3 or Cs2CO3 are poorly soluble in organic solvents. You must use a polar solvent (DMF, DMSO) or add a phase transfer catalyst (e.g., 18-crown-6) to make the base available for the reaction.

Q: Why is my Aryl Chloride not reacting even with heat? A: Aryl chlorides have a very strong C-Cl bond. Standard Pd(PPh3)4 cannot perform oxidative addition across this bond. You must use electron-rich, bulky phosphines like XPhos , SPhos , or BrettPhos . These ligands push electron density onto the Pd center, facilitating the oxidative addition.

Q: My product is difficult to separate from the copper salts. How do I clean it? A: Wash your organic layer with an aqueous solution of NH4OH (Ammonium Hydroxide) and EDTA . The ammonia/EDTA complexes the copper (turning the aqueous layer bright blue), pulling it out of the organic phase.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Historical context for Homocoupling). [Link]

  • Gelbaum, T. (2009). Sonogashira Coupling. Name Reactions in Heterocyclic Chemistry II, Wiley. (Detailed Protocols). [Link]

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling: A Review. Chemistry - A European Journal. (Mechanistic insights on Cu-free pathways). [Link]

Sources

Minimizing homocoupling byproducts in Sonogashira reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling Reactions

Welcome to the technical support center for Sonogashira cross-coupling reactions. As a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp) bonds, the Sonogashira reaction is unparalleled in its utility.[1] However, its efficiency can be compromised by a persistent side reaction: the oxidative homocoupling of the terminal alkyne, commonly known as Glaser coupling.[2][3] This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize the formation of these undesired 1,3-diyne byproducts, ensuring higher yields and purity of the target cross-coupled product.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section addresses the most common issues and experimental variables that lead to the formation of homocoupling byproducts. We will explore the causality behind each problem and provide actionable solutions.

Q1: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is happening and what is the primary cause?

A1: You are observing the Glaser or Hay homocoupling byproduct.[2] This side reaction is the oxidative dimerization of your terminal alkyne to form a symmetrical 1,3-diyne. In the context of a standard Sonogashira reaction, this process is almost always mediated by the copper(I) co-catalyst and promoted by the presence of molecular oxygen (O₂).[3][4]

The fundamental issue is a competition between two catalytic cycles. The desired Sonogashira cross-coupling pathway requires the copper acetylide intermediate to undergo transmetalation with the palladium(II) complex. The undesired Glaser pathway involves the oxidation of two copper acetylide molecules, leading to their dimerization. Oxygen is the terminal oxidant in this process, making its rigorous exclusion the most critical first step in troubleshooting.[4]

cluster_Sonogashira Desired Sonogashira Cycle cluster_Copper Copper Acetylide Formation cluster_Glaser Undesired Glaser Homocoupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC2R Ar-Pd(II)-(C≡CR)(L₂) ArPdX->ArPdC2R Transmetalation Product Ar-C≡CR (Product) ArPdC2R->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne R-C≡C-H CuC2R R-C≡C-Cu(I) Alkyne->CuC2R + Cu(I)X - HX, Base CuX Cu(I)X CuC2R->ArPdX To Transmetalation CuC2R_Glaser 2x R-C≡C-Cu(I) CuC2R->CuC2R_Glaser Dimerization Pathway GlaserProduct R-C≡C-C≡C-R (Byproduct) O2 O₂ (Oxygen) O2->GlaserProduct Promotes CuC2R_Glaser->GlaserProduct Oxidative Dimerization

Caption: Competing Sonogashira and Glaser coupling pathways.
Q2: I degas my solvents, but homocoupling persists. How can I more effectively remove oxygen?

A2: Standard degassing by bubbling an inert gas (sparging) for 15-30 minutes is often insufficient, as it doesn't remove dissolved oxygen completely or oxygen adsorbed onto the surfaces of your flask and reagents. For highly sensitive substrates, a more rigorous technique is required.

The "freeze-pump-thaw" method is the gold standard. This involves freezing the solvent to a solid, applying a high vacuum to remove gases from the headspace, and then thawing to release dissolved gases into the headspace, repeating the cycle 3-4 times. Furthermore, ensure all solid reagents are dried in a vacuum oven and that the reaction vessel is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen) immediately before use. Even the base, such as triethylamine, should be freshly distilled and thoroughly degassed. One study demonstrated that switching from an inert atmosphere to a reducing atmosphere of diluted hydrogen gas can dramatically reduce homocoupling to as little as 2%.[2][5]

Q3: Is it possible that my copper source is the problem? Should I change its concentration or omit it entirely?

A3: Yes, the copper co-catalyst is a double-edged sword. While it accelerates the desired reaction by forming the copper acetylide, it is the primary catalyst for the undesired homocoupling.[3][6]

Troubleshooting the Copper Co-Catalyst:

  • Purity and Stoichiometry: Use only high-purity, preferably freshly purchased, copper(I) iodide (CuI). Old or oxidized sources can contain Cu(II) species, which are known to promote Glaser coupling even more aggressively. Keep the CuI loading to a minimum; typically 1-5 mol% relative to the limiting reagent is sufficient.

  • Slow Addition: If your alkyne is particularly prone to dimerization, consider adding it slowly via syringe pump to the reaction mixture. This keeps its instantaneous concentration low, favoring the cross-coupling reaction which is typically faster than the bimolecular homocoupling.

  • Go Copper-Free: The most definitive solution is to switch to a copper-free Sonogashira protocol.[3][7] These methods have been developed specifically to avoid homocoupling.[1][6] However, they are not a simple drop-in replacement. Copper-free conditions often require more specialized and highly active palladium catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, and may require higher reaction temperatures.[3][7]

Q4: How do the palladium catalyst, ligands, and base influence selectivity?

A4: The palladium catalyst system and the base play a crucial, interconnected role in determining the relative rates of cross-coupling versus homocoupling.

  • Palladium Catalyst & Ligands: The rate of the Sonogashira reaction is heavily dependent on the efficiency of the palladium catalytic cycle (oxidative addition and reductive elimination).[1] If the palladium cycle is slow, the copper acetylide intermediate has more time to undergo the competing homocoupling. Using a more active palladium catalyst can accelerate the desired pathway. Electron-rich and sterically bulky phosphine ligands or NHC ligands can increase the rate of oxidative addition and promote the reductive elimination step.[7]

  • Base Selection: The base is not merely a scavenger for the HX byproduct.[3] It is involved in the deprotonation of the terminal alkyne and can influence the entire catalytic system.[3][8]

    • Amine Bases (e.g., Et₃N, i-Pr₂NH, Piperidine): These are standard, but their nucleophilicity can sometimes interfere with the catalyst.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in copper-free protocols. They are non-coordinating and can be advantageous when amine coordination to the palladium center is a concern.

    • Steric Hindrance: A bulky amine base like diisopropylethylamine (DIPEA) can be less likely to coordinate to the metal centers, which can sometimes improve reaction outcomes.

Quick Reference FAQs

  • What is the visual indicator of excessive homocoupling?

    • Often, the formation of a fine precipitate or a color change (e.g., to yellow or brown) early in the reaction can indicate the formation of insoluble diyne byproducts or copper acetylide aggregates. TLC and LC-MS are the definitive diagnostic tools.

  • Can I run a Sonogashira reaction open to the air?

    • While some modern, highly robust Pd-NHC catalyst systems have been developed to be air-stable, traditional Pd/Cu Sonogashira reactions should never be run open to the air.[3] Doing so is a direct invitation for extensive Glaser homocoupling.[9]

  • My aryl halide is an iodide, which is very reactive. Why do I still see homocoupling?

    • Even with a highly reactive aryl iodide, if the concentration of the copper acetylide is too high or if significant oxygen is present, homocoupling can still outcompete the cross-coupling.[10] The relative rates matter. Ensure your palladium catalyst is active and that oxygen is rigorously excluded.

  • Is there an ideal Pd:Cu catalyst ratio?

    • There is no single universal ratio, as it depends on the substrates. A common starting point is a Pd:Cu ratio of 1:1 or 1:2 (e.g., 1 mol% Pd catalyst to 1-2 mol% CuI). If homocoupling is an issue, try reducing the relative amount of copper first.

Comparative Summary of Reaction Conditions

The following table provides a high-level comparison of different Sonogashira protocols and their typical impact on homocoupling.

ParameterStandard Pd/Cu ProtocolCopper-Free ProtocolReducing Atmosphere Protocol
Homocoupling Risk High, if O₂ is presentVery Low to NoneVery Low
Atmosphere Strict Inert (Ar/N₂)Inert (Ar/N₂)Dilute H₂ in Inert Gas
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃ + LigandPd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-Catalyst CuI (1-5 mol%)NoneCuI (1-5 mol%)
Ligand PPh₃ (often integral)Bulky Phosphines, NHCsPPh₃ (often integral)
Base Amine (Et₃N, Piperidine)Often Inorganic (K₂CO₃) or bulky amineAmine (Et₃N, Piperidine)
Temperature Room Temp to 60 °COften higher (60-100 °C)Room Temp to 60 °C
Key Advantage Widely applicable, mildEliminates homocoupling sourceActively scavenges trace O₂
Key Consideration Requires rigorous O₂ exclusionRequires specialized ligands/catalystsRequires handling of H₂ gas

Validated Experimental Protocols

Protocol 1: Rigorous Deoxygenation for Standard Pd/Cu Sonogashira

This protocol is for the coupling of 4-iodotoluene with phenylacetylene, emphasizing oxygen exclusion.

  • Vessel Preparation: Add a stir bar to a 50 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a strong stream of argon.

  • Reagent Loading: Under a positive pressure of argon, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), CuI (7.6 mg, 0.04 mmol, 4 mol%), and 4-iodotoluene (218 mg, 1.0 mmol).

  • Solvent Degassing: In a separate flask, subject 10 mL of triethylamine to three freeze-pump-thaw cycles.

  • Reaction Setup: Using an argon-purged syringe, add the degassed triethylamine (5 mL) to the reaction flask. Add phenylacetylene (110 µL, 1.0 mmol).

  • Execution: Stir the reaction mixture at room temperature under a positive pressure of argon (a balloon is sufficient). Monitor the reaction by TLC or LC-MS until the 4-iodotoluene is consumed (typically 2-4 hours).

  • Workup: Upon completion, filter the mixture through a pad of celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify by column chromatography.

Protocol 2: Copper-Free Sonogashira using a Bulky Phosphine Ligand

This protocol is suitable for substrates where homocoupling is a severe issue.

  • Vessel Preparation: Flame-dry a Schlenk tube with a stir bar under vacuum and backfill with argon.

  • Reagent Loading: Under positive argon pressure, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), tri-tert-butylphosphine (P(t-Bu)₃, 4.0 mg, 0.02 mmol, 2 mol%), the aryl bromide (1.0 mmol), and cesium carbonate (Cs₂CO₃, 488 mg, 1.5 mmol).

  • Solvent and Substrate Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane. Add the terminal alkyne (1.1 mmol).

  • Execution: Seal the Schlenk tube and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water and ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.

References

  • M. M. D. Roy, S. Roy, Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021, 11 , 7170-7194. [Link]

  • Organic Chemistry Portal, Sonogashira Coupling. [Link]

  • A. Elangovan, Y.-H. Wang, T.-I. Ho, Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003, 5 (11), 1841–1844. [Link]

  • K. V. Arundhathi, P. Vaishnavi, D. B. Ramachary, Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023, 13 , 5143-5165. [Link]

  • Wikipedia, Sonogashira coupling. [Link]

  • A. Elangovan, Y.-H. Wang, T.-I. Ho, Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003, 5 (11), 1841-1844. [Link]

  • M. B. Marques, A. C. Cole, P. J. P. de Castro, et al., Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 2020, 25 (21), 5202. [Link]

  • K. V. Arundhathi, P. Vaishnavi, D. B. Ramachary, Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023, 13 , 5143-5165. [Link]

  • Chemistry LibreTexts, Sonogashira Coupling. [Link]

  • M. M. D. Roy, S. Roy, Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate, 2021. [Link]

  • M. M. D. Roy, S. Roy, Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021, 11 , 7170-7194. [Link]

  • M. M. D. Roy, S. Roy, Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing, 2021. [Link]

  • ResearchGate, Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]

  • B. Liang, M. Dai, J. Chen, Z. Yang, Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 2005, 70 (1), 391–393. [Link]

  • J. Leonard, The Sonogashira Coupling. University of Wisconsin-Madison Chemistry 641 Course Notes. [Link]

Sources

Technical Support Center: Navigating the Challenges of 1,3-Dioxane Protecting Group Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dioxane protecting groups. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the deprotection of 1,3-dioxanes. As a six-membered cyclic acetal, the 1,3-dioxane is a robust protecting group for carbonyls and 1,3-diols, generally stable to basic, oxidative, and reductive conditions.[1] However, its removal, typically under acidic conditions, can present a variety of challenges, from incomplete reactions to undesired side reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities with confidence.

Troubleshooting Guide: Addressing Common Issues in 1,3-Dioxane Deprotection

This section is structured to address specific problems you may be encountering in your experiments.

Problem 1: Incomplete or Slow Deprotection

You've run your deprotection reaction, but TLC or LC-MS analysis shows a significant amount of starting material remaining, even after an extended reaction time.

  • Insufficient Acid Strength or Concentration: The hydrolysis of 1,3-dioxanes is acid-catalyzed.[1][2] The rate of this reaction is highly dependent on the pH of the reaction medium.

    • Field Insight: For substrates that are not particularly acid-sensitive, a common starting point is a biphasic mixture of an organic solvent (like CH2Cl2 or THF) and aqueous acid (e.g., 1 M HCl). If the reaction is sluggish, consider increasing the concentration of the aqueous acid or switching to a stronger acid like trifluoroacetic acid (TFA). A typical procedure involves treating the 1,3-dioxane with an acid in a water/organic solvent system.[1]

  • Steric Hindrance: Highly substituted 1,3-dioxanes, particularly at the 2-position or on the diol backbone, can be sterically hindered, slowing down the approach of water and the catalyst to the acetal oxygens.

    • Field Insight: For sterically hindered substrates, you may need to employ more forcing conditions, such as elevated temperatures. However, be mindful of potential side reactions. Alternatively, switching to a smaller, less sterically demanding Lewis acid catalyst might be beneficial.

  • Solvent System: The choice of solvent can significantly impact the reaction rate. A homogenous system is often more efficient than a biphasic one.

    • Field Insight: Using a mixture of a water-miscible organic solvent like acetone or THF with aqueous acid can accelerate the reaction by ensuring better mixing and a more uniform concentration of the acid catalyst.[1] Acetone can also act as a scavenger for the liberated diol, driving the equilibrium towards the deprotected product.[3]

Problem 2: Unwanted Side Reactions and Byproduct Formation

Your deprotection is proceeding, but you are observing the formation of unexpected byproducts.

  • Isomerization or Rearrangement: In the presence of acid, particularly with substrates containing other functional groups like adjacent hydroxyls, the 1,3-dioxane ring can isomerize to a more thermodynamically stable five-membered 1,3-dioxolane.[1]

    • Field Insight: This is a known issue, especially in carbohydrate chemistry. To minimize isomerization, use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in wet acetone) and lower reaction temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Elimination or Decomposition of the Substrate: If your substrate contains other acid-labile functional groups (e.g., tertiary alcohols, some silyl ethers), the acidic conditions required for 1,3-dioxane removal can lead to their degradation.

    • Field Insight: The key here is to choose a deprotection method with the appropriate level of acidity. A range of milder Lewis acids can be effective for 1,3-dioxane cleavage while leaving other sensitive groups intact. For instance, cerium(III) triflate in wet nitromethane is a gentle option.[3] Careful selection of the acid and reaction conditions is crucial for chemoselectivity.

Problem 3: Low Yield of the Deprotected Product

The deprotection reaction appears to go to completion, but the isolated yield of your desired product is low.

  • Difficult Work-up and Product Isolation: The diol byproduct of the deprotection can sometimes complicate the purification process, especially if it is water-soluble and you are trying to extract your product from an aqueous phase.

    • Field Insight: A thorough work-up is critical. After quenching the reaction with a base (e.g., saturated aqueous NaHCO3), ensure you perform multiple extractions with an appropriate organic solvent.[4] If your product is also somewhat water-soluble, consider back-extracting the combined aqueous layers. In some cases, a chromatographic separation may be necessary to remove the diol.

  • Product Instability: The newly deprotected carbonyl compound or diol might be unstable under the reaction or work-up conditions.

    • Field Insight: If you suspect your product is unstable, use the mildest possible deprotection conditions and minimize the reaction time. During work-up, keep the temperature low and avoid prolonged exposure to acidic or basic conditions. It may be beneficial to immediately carry the crude product through to the next step without purification.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for 1,3-dioxane deprotection?

A1: The most common method for 1,3-dioxane deprotection is acid-catalyzed hydrolysis.[2] A typical starting point would be treating the substrate with an aqueous acid such as 1 M HCl or acetic acid in a co-solvent like THF or acetone at room temperature.[1][3]

Q2: My molecule has other acid-sensitive protecting groups. How can I selectively deprotect the 1,3-dioxane?

A2: Selective deprotection is a significant challenge. The relative stability of different acetals often follows the trend: aldehyde-derived 1,3-dioxanes are more stable than aldehyde-derived 1,3-dioxolanes, which are in turn more stable than ketone-derived acetals.[1] You can exploit these differences by carefully controlling the reaction conditions (e.g., temperature, acid strength). For substrates with other acid-labile groups like silyl ethers, using very mild acidic conditions (e.g., PPTS) or certain Lewis acids can achieve the desired chemoselectivity.[1] It's also worth noting that under strictly anhydrous acidic conditions, other acid-labile groups like Boc can sometimes be removed while leaving a dioxolane intact, as the presence of water is necessary for acetal hydrolysis.

Q3: Are there any non-acidic methods for 1,3-dioxane deprotection?

A3: While acidic hydrolysis is the most common, other methods have been developed for specific applications. For example, some Lewis acids can mediate the cleavage under nearly neutral conditions.[3] Additionally, methods involving reagents like iodine have been reported for the deprotection of acetals and ketals under neutral conditions, which can be advantageous for highly sensitive substrates.[3]

Q4: How does the structure of the 1,3-dioxane affect the ease of deprotection?

A4: The structure has a significant impact. Generally, ketone-derived 1,3-dioxanes are hydrolyzed faster than aldehyde-derived ones.[1] Substitution on the diol backbone, particularly at the 5-position, can deactivate the acetal towards hydrolysis.[1] The stereochemistry of the diol can also play a role, with acetonides of anti-1,3-diols hydrolyzing faster than their syn-isomers.[1]

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Deprotection using Acetic Acid

This protocol is a good starting point for many common 1,3-dioxanes.

  • Dissolve the 1,3-dioxane (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add acetic acid to the solution (e.g., 80% aqueous acetic acid).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is suitable for substrates with other acid-sensitive functional groups.

  • Dissolve the 1,3-dioxane (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add PPTS (0.1-0.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is slow. Monitor the progress by TLC or LC-MS.

  • Upon completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

  • Purify as needed.

Data Summary

Deprotection MethodTypical ReagentsAcidityCommon ApplicationsPotential Issues
Standard Hydrolysis 1 M HCl, 80% AcOH, TFA/H2OStrong Brønsted AcidRobust substrates, complete deprotectionCleavage of other acid-labile groups
Mild Acid Catalysis PPTS, Amberlyst-15Mild Brønsted AcidAcid-sensitive substratesSlower reaction rates
Lewis Acid Catalysis Ce(OTf)3, Er(OTf)3, FeCl3Lewis AcidChemoselective deprotectionReagent cost and handling
Neutral Conditions I2 in acetone/waterNeutralHighly sensitive substratesMay not be universally applicable

Visualized Workflows

Deprotection Method Selection Guide

Deprotection_Selection start Start: Substrate with 1,3-Dioxane acid_sensitive Other acid-sensitive groups present? start->acid_sensitive robust_substrate Use Standard Acid Hydrolysis (e.g., AcOH/H2O, HCl/THF) acid_sensitive->robust_substrate No mild_conditions Use Mild Acidic Conditions (e.g., PPTS in wet acetone) acid_sensitive->mild_conditions Yes end Deprotected Product robust_substrate->end lewis_acid Consider Lewis Acid Catalysis (e.g., Ce(OTf)3) mild_conditions->lewis_acid If reaction is too slow or other issues arise mild_conditions->end neutral_conditions For highly sensitive substrates, consider neutral conditions (e.g., I2) lewis_acid->neutral_conditions If Lewis acid is not suitable lewis_acid->end neutral_conditions->end Troubleshooting_Workflow start Incomplete Deprotection Observed check_acid Increase Acid Concentration/Strength start->check_acid increase_temp Increase Reaction Temperature start->increase_temp change_solvent Switch to a Homogeneous Solvent System (e.g., THF/H2O) start->change_solvent reassess Re-evaluate Substrate Stability and Chosen Method check_acid->reassess increase_temp->reassess change_solvent->reassess lewis_acid_option Consider a Stronger Lewis Acid success Reaction Complete lewis_acid_option->success reassess->lewis_acid_option If still incomplete reassess->success If successful

Caption: A workflow for troubleshooting incomplete 1,3-dioxane deprotection reactions.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic-Chemistry.org. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Note: A general reference for protecting group chemistry, specific link not available through search). A comprehensive overview of 1,3-dioxane chemistry can be found in Science of Synthesis, Vol. 29, Chapter 8.

Sources

Technical Support Center: Temperature Optimization for High-Yield Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-OPT-2024 Subject: Thermal Modulation Strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Directive: The Kinetic "Goldilocks" Zone

Welcome to the technical support hub. You are likely here because your cross-coupling reaction is either stalling (too cold) or decomposing/forming byproducts (too hot). Temperature in Pd-catalyzed cross-coupling is not merely an energy input; it is a selectivity switch that governs the competition between the productive catalytic cycle and off-cycle deactivation pathways.

Your objective is to find the thermal window where Oxidative Addition (OA) is kinetically accessible, but


-Hydride Elimination  and Protodehalogenation  are thermodynamically suppressed.
The Thermal Hierarchy of Mechanistic Steps
  • Precatalyst Activation (Pd(II)

    
     Pd(0)):  Often requires heat (60–80°C) for phosphine-ligated systems (e.g., Pd(OAc)
    
    
    
    /PPh
    
    
    ) to reduce to the active Pd(0) species.
  • Oxidative Addition (OA): Endothermic for aryl chlorides (requires heat); exothermic for aryl iodides (facile at RT).

  • Transmetallation (TM): Rate is heavily dependent on base solubility (Suzuki) or nucleophile aggregation (Negishi), both of which increase with

    
    .
    
  • Reductive Elimination (RE): Generally fast, but can become rate-limiting for sterically bulky substrates, requiring elevated

    
     to overcome the steric barrier.
    

Troubleshooting Modules

Module A: Reaction Stalls (Low Conversion)

symptom: LCMS shows 40% conversion after 2 hours, then flatlines. Catalyst is still soluble.

Root Cause Analysis:

  • The "Induction Fallacy": If you are using a Pd(II) precatalyst (e.g., Pd(OAc)

    
     or PdCl
    
    
    
    (dppf)), the reaction requires an initial thermal burst to generate the active Pd(0) species. At low temperatures (RT–40°C), the reduction of Pd(II) is slow, leading to a "trickle" of active catalyst that dies before converting all substrate.
  • Base Insolubility (Suzuki): Inorganic bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    have poor solubility in organic solvents at room temperature. The "heterogeneous" surface area limits the transmetallation rate.

Corrective Protocol:

  • The "Kickstart" Method: Heat the reaction to 60°C for 10 minutes to ensure full precatalyst reduction, then lower to the desired running temperature.

  • Switch to Pre-formed Pd(0): Use Pd

    
    (dba)
    
    
    
    or Pd(PPh
    
    
    )
    
    
    if thermal sensitivity prevents the "Kickstart" method.
  • Phase Transfer Catalysis: If stuck at low

    
     due to substrate stability, add 5 mol% 18-Crown-6  or TBAB  to solubilize the base, artificially mimicking the solubility effect of high 
    
    
    
    .
Module B: Homocoupling & Dehalogenation (High Temperature Issues)

Symptom: Target product yield is low; significant amounts of Ar-Ar (homocoupling) or Ar-H (dehalogenation) observed.

Root Cause Analysis:

  • Homocoupling (Suzuki): At high

    
     (>80°C), the rate of transmetallation can outpace oxidative addition. If Oxygen is present (even trace amounts), it oxidizes the Pd(II)-aryl species, promoting homocoupling.
    
  • 
    -Hydride Elimination (Heck/Negishi):  For alkyl substrates, high 
    
    
    
    lowers the barrier for
    
    
    -hydride elimination, leading to isomerized alkene byproducts instead of the coupled product.
  • Ligand Shedding: Monodentate ligands (e.g., PPh

    
    ) dissociate rapidly at high 
    
    
    
    , leading to the formation of catalytically inactive "Pd-black" precipitates.

Corrective Protocol:

  • The "Slow-Addition" Technique: To prevent homocoupling, add the boronic acid/nucleophile slowly via syringe pump to keep its concentration low relative to the aryl halide.

  • Active Cooling: For alkyl-alkyl couplings (Negishi), cool to 0°C or -20°C and use a highly reactive ligand (e.g., PEPPSI-IPr) that facilitates OA/RE at low temperatures, bypassing the thermal requirement for

    
    -elimination.
    

Visualization: The Thermal Decision Matrix

The following diagram illustrates the competing pathways governed by temperature. Use this to diagnose your specific failure mode.

ThermalPathways Start Reaction Setup LowT Low Temperature (< 40°C) Start->LowT HighT High Temperature (> 80°C) Start->HighT Optimal Optimal Zone (50-70°C) Start->Optimal Stall Reaction Stalls (Incomplete Activation) LowT->Stall Kinetic Trap Solubility Base Insolubility (Failed Transmetallation) LowT->Solubility Mass Transfer Limit Decomp Catalyst Death (Pd Black Formation) HighT->Decomp Ligand Dissociation SideRxn Homocoupling / Dehalogenation HighT->SideRxn Thermodynamic Control Product High Yield Cross-Coupling Optimal->Product Balanced Rates Stall->Optimal Increase T SideRxn->Optimal Decrease T / Bulky Ligand

Caption: Thermal Decision Matrix illustrating the trade-offs between kinetic activation (Low T risks) and catalyst stability/selectivity (High T risks).

Optimization Protocol: The "Temperature Ladder"

Do not guess the temperature. Use this standardized screening workflow to determine the optimal thermal setpoint for your specific substrate/ligand combination.

Prerequisite: Ensure the solvent boiling point is at least 10°C higher than your maximum screening temperature.

StepActionRationale
1 Screen at 40°C Baseline. If conversion >80% in 4h, stay here. Low T preserves catalyst longevity and reduces impurities.
2 Ramp to 60°C The "Standard." Most Pd(II) precatalysts activate efficiently here. Check conversion at 1h.
3 Ramp to 80°C For Aryl Chlorides or bulky substrates. If yield drops compared to 60°C, you have hit the Decomposition Ceiling .
4 100°C+ (Sealed) Only for unactivated Aryl Chlorides using thermally robust ligands (e.g., XPhos, SPhos, NHCs). Warning: Pressure risk.
Data Summary: Ligand Thermal Limits

Use this table to select the correct ligand for your required temperature.

Ligand ClassExamplesMax Recommended TBest Application
Standard Phosphines PPh

, dppf
60–80°CStandard Aryl Bromides/Iodides
Buchwald (Biaryl) XPhos, SPhos, RuPhos100–120°CAryl Chlorides, Bulky Aminations
NHC (Carbenes) IPr, IMes, PEPPSI>140°CDifficult substrates, Microwave synthesis
Tri-tert-butylphosphine P(

-Bu)

60°C (Volatile/Labile)High reactivity at low T, but thermally fragile

Advanced FAQs

Q: I am doing a Buchwald-Hartwig amination. The literature says 100°C, but my amine is volatile. Can I run it cooler? A: Yes, but you must change the precatalyst generation. Standard systems (Pd(OAc)


 + BINAP) require heat to form the active species. Switch to Pre-catalyst Scaffolds (e.g., Pd-G3 or Pd-G4)  which are designed to activate at room temperature. Alternatively, use a strong base like LiHMDS  or NaOtBu  which can facilitate amine coordination at lower temperatures compared to Carbonate bases [1].

Q: My Suzuki coupling works at 80°C but the boronic acid decomposes (protodeboronation). A: This is a classic "Thermal Mismatch." The boronic acid is heat-sensitive, but the aryl halide needs heat to activate.

  • Solution 1: Switch to a Boronic Ester (Pinacol ester) or MIDA boronate , which are thermally stable.

  • Solution 2: Use a Palladacycle precatalyst (e.g., XPhos Pd G2) that allows for rapid oxidative addition at 40°C, sparing the boronic acid from thermal degradation [2].

Q: I see Pd-black precipitating immediately at 80°C. A: Your ligand is dissociating. This is common with PPh


.
  • Fix: Add excess ligand (increase Ligand:Pd ratio from 2:1 to 4:1).

  • Better Fix: Switch to a bidentate ligand (e.g., Xantphos) or a bulky monodentate ligand (e.g., BrettPhos) which binds tighter to the metal center, preventing aggregation [3].

Workflow Visualization: The Optimization Loop

OptimizationLoop Start Start Screening (40°C) CheckConv Check Conversion (1 Hour) Start->CheckConv GoodYield >90% Yield STOP CheckConv->GoodYield Success LowConv <10% Conversion CheckConv->LowConv Activation Failure Partial Partial Conv. (Stalled) CheckConv->Partial Catalyst Death ActionHeat Increase T (+20°C) LowConv->ActionHeat Aryl Chloride? ActionCat Change Ligand (More Reactive) LowConv->ActionCat Aryl Iodide? ActionStab Switch to Pd-G3/G4 Partial->ActionStab Thermal Instability ActionHeat->CheckConv ActionCat->CheckConv ActionStab->CheckConv

Caption: Iterative workflow for diagnosing temperature-related failures and selecting the appropriate corrective action.

References

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Malinowski, J. T., et al. (2020). "High-Throughput Optimization of Palladium-Catalyzed Cross-Coupling Reactions." Reaction Chemistry & Engineering.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

Workup procedures to remove catalyst residues from reaction mixtures.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Residue Removal Subject: Advanced Workup Procedures for Transition Metal Removal (Focus on Pd, Ru, Rh, Cu) Reference ID: TSC-CAT-REM-001

Welcome to the Catalyst Removal Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the critical bottleneck of removing homogenous and heterogeneous catalyst residues to meet ICH Q3D elemental impurity limits (Class 1 & 2A).

Regulatory Context (The "Why"): Before initiating any workup, remember that "non-detectable" is not the metric; Permitted Daily Exposure (PDE) is. Under ICH Q3D guidelines, a Class 1 metal like Palladium (Pd) often has a limit of <10 ppm in the final API, depending on dosage. The protocols below are designed to bridge the gap from "reaction complete" (>1000 ppm) to "regulatory compliant" (<10 ppm).

Module 1: Solid-Supported Scavengers (The "Gold Standard")

User Query: "I cannot use aqueous washes because my product is water-sensitive, but my Pd levels are stuck at 500 ppm after silica chromatography. What is the next step?"

Technical Insight: Standard silica gel is a weak Lewis base; it binds metals loosely. To remove ppm-level residues, you need functionalized silica or polymer-bound scavengers that form irreversible covalent bonds with the metal center.

Protocol A: Batch Mode Scavenging (Silica/Polymer)

Prerequisites:

  • Filter off any bulk solids (heterogeneous catalyst) first. Scavengers target soluble or colloidal species.

  • Self-Validation Step: Perform a "Color Test." If your reaction mixture is dark/black, you likely have colloidal metal. If it is orange/red/yellow, you have soluble metal-ligand complexes.

Step-by-Step Methodology:

  • Selection: Choose a scavenger based on the metal's oxidation state (see Selection Logic diagram below).

    • Pd(II): Thiol (-SH) or Thiourea.

    • Pd(0): DMT (Dimercaptotriazine) or TMT (Trimercaptotriazine).

  • Loading: Add 4–8 equivalents of scavenger relative to the residual metal content (not the initial catalyst loading). If residual content is unknown, assume 50% of initial load remains.

  • Solvent Compatibility: Ensure the solvent swells the polymer (if using resin) or wets the silica. THF, DCM, and Ethyl Acetate are ideal. Avoid MeOH for polystyrene resins if possible (poor swelling).

  • Incubation: Stir at 40–50°C for 4–12 hours .

    • Why Heat? Metal sequestration is kinetic. Heat promotes ligand exchange between the catalyst and the scavenger.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a tightly packed Celite pad.

  • Wash: Wash the filter cake with clean solvent (3x bed volume) to displace product trapped in the pores.

Data: Scavenger Efficiency Comparison
Scavenger TypeFunctional GroupTarget MetalsMechanismBest For
SiliaMetS® Thiol Propylthiol (-SH)Pd(II), Cu, Ru, RhSoft-Soft InteractionGeneral purpose, high versatility.
SiliaMetS® DMT DimercaptotriazinePd(0), Pd(II), IrChelation (Bidentate)Difficult-to-remove Pd species (e.g., bulky phosphines).
MP-TMT TrimercaptotriazinePd, Pt, HgPrecipitation/ChelationLow-swelling needs; removing Pd from aqueous/organic mixes.
Activated Carbon N/ANon-specificPhysisorption"Dirty" crudes; low selectivity (may adsorb product).

Module 2: Aqueous Chelation (The "Low Cost" Strategy)

User Query: "My product is stable in water. Can I wash the metal out without buying expensive resins?"

Technical Insight: Simple water washes fail because organic ligands (Phosphines, NHC) keep the metal lipophilic. You must introduce a water-soluble "super-ligand" to strip the metal from the organic phase.

Protocol B: The N-Acetylcysteine (NAC) Wash

Mechanism: NAC acts as a competitive ligand, forming water-soluble Pd-NAC complexes that partition into the aqueous phase.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate, Toluene).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

  • The Wash: Add the NAC solution (10–20 mol% relative to Pd) to the organic layer.

  • Activation: Stir vigorously at 40–50°C for 1 hour .

    • Critical Control Point: Do not just shake in a sep funnel. Heat and time are required to break the Pd-Phosphine bonds.

  • Basification (The Trigger): Cool to RT. Add a small amount of ammonia or NaHCO3 to adjust pH to ~8–9.

    • Why? Deprotonating the carboxylic acid on NAC increases its solubility in water, ensuring the Pd-NAC complex stays in the aqueous layer.

  • Separation: Separate layers. The aqueous layer should be dark/colored (containing the metal). The organic layer should lighten.

Module 3: Troubleshooting & Visual Logic

User Query: "I crystallized my product, but the metal content actually increased. How is this possible?"

Technical Insight: This is Inclusion . If the metal complex has a similar crystal lattice or solubility profile to your product, it will co-crystallize.

  • Solution: Use a "Binary System." Add a scavenger (like charcoal or silica-thiol) to the hot solution before crystallization, filter hot, then crystallize.

Visual Guide: Catalyst Removal Decision Tree

CatalystRemoval Start Start: High Metal Residue Solubility Is Product Water Soluble? Start->Solubility YesWater Use Solid Scavenger (Silica/Polymer) Solubility->YesWater Yes NoWater Is Product Acid/Base Sensitive? Solubility->NoWater No (Lipophilic) CheckOx Check Metal State YesWater->CheckOx Sensitive Use Neutral Scavenger (Thiol-Silica) NoWater->Sensitive Yes NotSensitive Aqueous Chelation Wash (NAC or TMT) NoWater->NotSensitive No Sensitive->CheckOx Pd0 Pd(0) / Colloidal Use DMT or TMT CheckOx->Pd0 Pd2 Pd(II) / Ionic Use Thiol or Thiourea CheckOx->Pd2

Caption: Decision matrix for selecting the appropriate workup based on product solubility and metal oxidation state.

Frequently Asked Questions (FAQ)

Q1: How do I know if I have "Colloidal" Palladium? A: Colloidal Pd often appears as a fine black silt or a dark "shimmer" in the solution that passes through standard filter paper. It is not ionic.

  • Fix: Add Diatomaceous Earth (Celite) mixed with Activated Carbon to the solution. Stir for 30 mins, then filter. The carbon adsorbs the colloid, and the Celite prevents the filter from clogging.

Q2: Can I use TMT (Trimercaptotriazine) in organic solvents? A: Yes, but standard TMT is a salt (Na3TMT) and insoluble in organics. You must use MP-TMT (Macroporous Polymer-bound) or acidify the aqueous TMT to protonate it, making it slightly more organic-soluble, though the polymer-bound version is vastly superior for organic phases.

Q3: My scavenger isn't working. I'm using Pd(dppf)Cl2. A: Bulky bidentate ligands like dppf are very strong chelators. A simple Thiol scavenger may not be strong enough to displace the dppf.

  • Fix: Switch to SiliaMetS® DMT (bidentate chelator) or heat the scavenging mixture to >60°C to overcome the thermodynamic stability of the Pd-dppf bond.

References & Authoritative Sources

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation (ICH).[1][2][3] (2019). Defines PDE limits for Class 1 (Pd, Pt, Rh) and Class 2 metals.

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. (2004). The foundational review on Pd removal strategies.

  • SiliCycle Application Note. "SiliaMetS® Metal Scavengers: Selection Guide & Case Studies." SiliCycle Inc.[4][5] Detailed data on Thiol vs. DMT selectivity.

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development. (2005). Compares carbon, silica, and polymer scavengers.

  • Biotage User Guide. "MP-TMT for Palladium Removal." Biotage AB. Technical specifications for trimercaptotriazine resins.[6]

Sources

Validation & Comparative

13C NMR analysis for structural confirmation of propiophenone analogs.

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution 13C NMR for Structural Authentication of Propiophenone Analogs

Part 1: Introduction & Technical Rationale

In the synthesis of pharmaceutical precursors and designer drugs, propiophenone derivatives represent a structural scaffold prone to positional isomerism. A common analytical bottleneck occurs when distinguishing between regioisomers (e.g., ortho-, meta-, para- substitutions) where Mass Spectrometry (MS) yields identical molecular ions and fragmentation patterns, and Proton NMR (


H NMR) suffers from second-order coupling or signal overlap in the aromatic region.

This guide establishes Carbon-13 Nuclear Magnetic Resonance (


C NMR)  as the definitive method for structural authentication of propiophenone analogs. Unlike 

H NMR,

C NMR provides a singlet-only spectrum (under broadband proton decoupling) with a spectral width of ~220 ppm, effectively eliminating signal overlap and providing direct evidence of the carbon skeleton's symmetry.

Part 2: Comparative Analysis of Analytical Methods

The following table objectively compares


C NMR against alternative techniques for the specific application of differentiating propiophenone isomers.
Feature

C NMR (Recommended)

H NMR
Mass Spectrometry (MS)
Primary Data Output Carbon skeleton connectivity & symmetryProton environment & couplingMolecular weight & fragmentation
Isomer Specificity High: Distinct signal count based on symmetry (e.g., 4-sub vs 3-sub).Medium: Aromatic multiplets often overlap; requires complex coupling analysis.Low: Regioisomers often yield identical parent ions and fragments.
Quaternary Carbons Visible: Direct detection of C=O, C-Cl, C-ipso.Invisible: Inferred only through long-range coupling (HMBC).N/A
Resolution Excellent: ~220 ppm range; signals are sharp singlets.Good: ~12 ppm range; signals are multiplets.High (HRMS): Exact mass, but poor structural connectivity.
Sample Requirement High (~10-50 mg) or long acquisition time.Low (<1 mg).Very Low (<1 µg).

Part 3: Experimental Protocol

This protocol is designed to ensure detection of quaternary carbons (carbonyl and substituted aromatic carbons), which typically have long spin-lattice relaxation times (


).
Sample Preparation
  • Mass: Weigh 30–50 mg of the propiophenone analog.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Deuterated Chloroform).
    
    • Note: CDCl

      
       serves as both the lock solvent and the internal reference (Triplet at 77.16 ppm).
      
  • Tube: Transfer to a high-quality 5mm NMR tube. Ensure solution height is ~4-5 cm to match the coil length.

  • Filtration: If the solution is cloudy, filter through a cotton plug to prevent magnetic field inhomogeneity.

Acquisition Parameters (Bruker/Varian Standard)

For structural confirmation, standard parameters are often sufficient. For quantitative analysis (qNMR) or if quaternary carbons are missing, use the "Optimized" settings.

ParameterStandard (Routine) Optimized (Quant/High Sensitivity) Causality / Reason
Pulse Sequence zgpg30 (Power-gated decoupling)zgig (Inverse gated) or zgpg30 with long D1Decoupling simplifies spectrum to singlets.
Relaxation Delay (D1) 2.0 seconds10.0 - 30.0 seconds Carbonyl carbons have long

. Short D1 saturates them, reducing signal intensity.
Pulse Angle 30°90° (with long D1)30° allows faster repetition; 90° maximizes signal per scan if D1 is sufficient.
Scans (NS) 256 - 10241024+

C is 1.1% natural abundance; high scan counts are required for S/N.
Spectral Width 240 ppm250 ppmEnsures the ketone carbonyl (~200 ppm) is not aliased.
Processing
  • Exponential Multiplication (LB): Apply a Line Broadening of 1.0 - 2.0 Hz to improve Signal-to-Noise (S/N).

  • Phasing: Manually phase, focusing on the baseline around the carbonyl peak.

  • Referencing: Set the center line of the CDCl

    
     triplet to 77.16 ppm .
    
  • Peak Picking: Pick all peaks above the noise threshold.

Part 4: Case Study – Differentiating Positional Isomers

A critical challenge is distinguishing 4-chloropropiophenone (para) from 3-chloropropiophenone (meta). Both have the formula C


H

ClO and MW 168.62.
The Symmetry Logic
  • 4-Chloropropiophenone (Para): Possesses a

    
     axis of rotation through the C1-C4 axis of the phenyl ring.
    
    • Consequence: The protons/carbons at positions 2 and 6 are equivalent. Positions 3 and 5 are equivalent.

    • Result: Simplified aromatic region.

  • 3-Chloropropiophenone (Meta): Lacks this symmetry.

    • Consequence: All aromatic carbons are chemically distinct.

    • Result: Complex aromatic region.

Data Comparison
Signal Assignment4-Chloropropiophenone (Symmetric)3-Chloropropiophenone (Asymmetric)
Total Signals 7 Signals 9 Signals
Carbonyl (C=O) ~198 ppm (1C)~198 ppm (1C)
Aromatic Quaternary 2 Signals (C-ipso, C-Cl)2 Signals (C-ipso, C-Cl)
Aromatic CH 2 Signals (Intense, representing 2C each)4 Signals (Distinct, 1C each)
Aliphatic (

-CH

)
~31 ppm (1C)~31 ppm (1C)
Aliphatic (

-CH

)
~8 ppm (1C)~8 ppm (1C)

Part 5: Visualization of Workflows

Figure 1: Analytical Workflow for Propiophenone Analysis

G Start Sample: Unknown Propiophenone Analog Prep Dissolve in CDCl3 (30-50mg) Filter if cloudy Start->Prep Acquire Acquire 13C{1H} Spectrum (D1=2s, NS=1024) Prep->Acquire Process Process: LB=1.0Hz Ref: CDCl3 @ 77.16 ppm Acquire->Process CheckCO Check Carbonyl Region (190-205 ppm) Process->CheckCO Ketone Signal Present (~200 ppm) Confirms Propiophenone Core CheckCO->Ketone >190 ppm Ester Signal Shifted (~170 ppm) Indicates Ester Isomer CheckCO->Ester <180 ppm

Caption: Step-by-step workflow for acquiring and validating 13C NMR data for propiophenone derivatives.

Figure 2: Decision Tree for Isomer Differentiation

DecisionTree Root Analyze Aromatic Region (120 - 150 ppm) Count Count Distinct Signals Root->Count Para 4 Signals Found (2 Quaternary + 2 CH) Isomer: Para (4-substituted) Count->Para Symmetric Pattern Meta 6 Signals Found (2 Quaternary + 4 CH) Isomer: Meta (3-substituted) Count->Meta Asymmetric Pattern Ortho 6 Signals Found (Check Shifts for Steric Effects) Isomer: Ortho (2-substituted) Count->Ortho Asymmetric + Shifted

Caption: Logic gate for differentiating regioisomers based on aromatic signal count and symmetry.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift Ranges. Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios. Organic Letters. Retrieved from [Link]

  • University of Chicago. (2020). Optimized Default 13C Parameters. NMR Facility. Retrieved from [Link]

Reactivity comparison: aryl iodide vs. aryl bromide in palladium coupling.

[1][2][3]

Executive Summary: The Kinetic vs. Process Trade-off

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the choice between aryl iodides (Ar-I) and aryl bromides (Ar-Br) is rarely arbitrary. It represents a fundamental trade-off between kinetic facility and process efficiency .

  • Aryl Iodides are the "kinetic elites." They undergo oxidative addition rapidly, often requiring mild conditions and ligand-free or simple catalyst systems. However, they suffer from poor atom economy, higher cost, and a propensity for specific side reactions (e.g., homocoupling or catalyst inhibition via bridging dimers).

  • Aryl Bromides are the "process workhorses." While they possess a higher activation barrier for oxidative addition, they offer superior atom economy, lower cost, and greater stability. With modern electron-rich phosphine ligands, their reactivity gap with iodides has narrowed significantly.

Mechanistic Foundation: The Oxidative Addition Barrier

The primary differentiator is the rate of Oxidative Addition (OA) , the first step in the catalytic cycle. This step is governed by the carbon-halogen Bond Dissociation Energy (BDE).[1]

Data Comparison: Bond Energetics and Relative Rates[5][6]
FeatureAryl Iodide (Ph-I)Aryl Bromide (Ph-Br)Impact on Catalysis
Bond Dissociation Energy (BDE) ~65 kcal/mol~81 kcal/molLower BDE = Faster OA. Ar-I cleaves easily.
Relative OA Rate (

)
> 10001 (Reference)Ar-I reacts minutes/hours faster at lower temps.
Rate Determining Step (RDS) Transmetallation (often)Oxidative Addition (usually)Ar-Br requires electron-rich ligands to lower OA barrier.
LUMO Energy (

)
LowerHigherPd(0) transfers electrons to Ar-I

orbital more readily.
Visualization: The Kinetic Landscape

The following diagram illustrates the energy landscape differences. Note that for Ar-Br, the initial barrier is the hurdle, whereas for Ar-I, the barrier is low, but the resulting Pd(II) intermediate can be prone to off-cycle resting states.

OA_Mechanismcluster_legendKeyPd0Pd(0) Active CatalystComplex_IAr-Pd(II)-I(Rapid Formation)Pd0->Complex_I Fast OA(Low Barrier)Complex_BrAr-Pd(II)-Br(Slow Formation)Pd0->Complex_Br Slow OA(High Barrier)Dimer[Pd(Ar)(μ-I)]2Bridging Dimer (Resting State)Complex_I->Dimer Reversible Inhibition(High Conc. I-)key1Blue = Aryl Iodide Pathwaykey2Red = Aryl Bromide Pathway

Figure 1: Kinetic pathways for oxidative addition.[2][3] Note the potential for Ar-I derived species to form inactive bridging dimers.

The "Hidden" Variable: Catalyst Inhibition

While Ar-I is faster, it is not always "better." In high-concentration reactions, particularly C-N couplings (Buchwald-Hartwig), the iodide anion (

  • The Iodide Effect:

    
     is a soft, strongly coordinating ligand. It can displace phosphines or form stable bridging dimers 
    
    
    that are catalytically dormant.
  • The Bromide Advantage:

    
     is less coordinating than 
    
    
    . It interferes less with the active catalytic cycle, allowing for higher Turnover Numbers (TON) in difficult couplings.
  • Mitigation: If using Ar-I in sluggish reactions, adding a silver salt (e.g.,

    
    ) can precipitate AgI and reactivate the catalyst, though this ruins atom economy.
    

Chemoselectivity: Site-Selective Coupling

When a molecule contains both halides, the reactivity difference allows for predictable site-selective functionalization. This is a crucial strategy in synthesizing polysubstituted arenes.

Rule of Thumb: Pd will couple at the Iodide site > 95% of the time, leaving the Bromide intact for a second functionalization step.

SelectivitySubstrate1-Bromo-4-IodobenzeneIntermediate4-Bromo-Biphenyl(Iodide Replaced)Substrate->Intermediate T < 60°CFast OA at C-IReagent+ Boronic Acid (1.0 eq)Pd(PPh3)4 (cat)OverReactionTerphenyl(Both Halides Replaced)Intermediate->OverReaction T > 80°CSlow OA at C-Br

Figure 2: Sequential coupling strategy utilizing the reactivity gap between Ar-I and Ar-Br.

Experimental Protocol: Head-to-Head Comparison

To validate the reactivity difference in your own lab, use this standardized Suzuki-Miyaura protocol. This system uses a "middle-ground" catalyst (

Materials
  • Substrate A: 4-Iodoanisole (1.0 mmol)

  • Substrate B: 4-Bromoanisole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst:

    
     (1.0 mol%)
    
  • Base:

    
     (2.0 mmol)
    
  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio, 0.1 M)

Step-by-Step Methodology
  • Setup: Charge two separate reaction vials with the respective halide, boronic acid, base, and catalyst.

  • Inertion: Seal vials and purge with

    
     or Argon for 5 minutes. (Oxygen inhibits Pd(0)).
    
  • Initiation: Add degassed solvent mixture via syringe.

  • Reaction (Room Temp): Stir both vials at 25°C.

    • Checkpoint 1 (15 mins): Spot TLC.

      • Ar-I Vial: You should see significant product formation (UV active new spot).

      • Ar-Br Vial: Likely shows only starting material.

  • Reaction (Thermal): Heat both vials to 60°C.

    • Checkpoint 2 (60 mins):

      • Ar-I Vial: Reaction likely complete.

      • Ar-Br Vial: Product forming, but starting material persists.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Self-Validating Logic: If the Ar-Br reaction proceeds as fast as the Ar-I reaction at Room Temp, your catalyst loading is likely too high (masking kinetics) or your Ar-I has degraded. If Ar-I fails to react, check for "Pd black" precipitation (catalyst death).

Process Metrics: Atom Economy and Cost

For drug development and scale-up, Ar-Br is almost always preferred unless the reactivity is strictly necessary.

MetricAryl Iodide (Ph-I)Aryl Bromide (Ph-Br)Implication
Leaving Group Mass 126.9 g/mol 79.9 g/mol Ar-I generates ~60% more halide waste by mass.
Atom Economy LowerHigherCritical for Green Chemistry metrics (PMI).
Cost (Approx)

$
$Ar-Br is significantly cheaper at kg scale.
Stability Light sensitive; can release

Generally stableAr-I requires dark storage; shelf-life issues.

Conclusion & Recommendation

Use Aryl Iodides When:

  • The substrate is thermally unstable (requires Room Temp coupling).

  • The catalytic cycle is difficult (e.g., highly sterically hindered partners).

  • You need to perform a sequential coupling (exploit Chemoselectivity).

  • You are in early Discovery phase (Speed > Cost).

Use Aryl Bromides When:

  • You are scaling up (Process Chemistry).

  • You are using modern, active catalysts (e.g., Pd-XPhos, Pd-P(

    
    )
    
    
    ).
  • Atom economy and waste disposal costs are factors.[4][5][6]

  • The reaction involves amines (avoiding iodide inhibition).[7]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[8] An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768.[8] [Link]

  • Barybin, M. V., et al. (2013). Bond Dissociation Energies and Radical Stability Trends.[1][9] Master Organic Chemistry. [Link]

  • Pfizer Inc. (2015). Green Chemistry Guide: Atom Economy and Solvent Selection. RSC Green Chemistry. [Link]

Validating the structure of novel derivatives with X-ray crystallography.

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

In the high-stakes landscape of drug development, the structural validation of novel derivatives—specifically the unambiguous determination of absolute stereochemistry (chirality) and polymorph identity—is non-negotiable. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it often fails to provide definitive absolute configuration without complex derivatization.

This guide objectively compares the industry gold standard, Single-Crystal X-ray Diffraction (SC-XRD) , against the emerging challenger, Micro-crystal Electron Diffraction (MicroED) . We analyze these methodologies based on resolution, sample requirements, and throughput to empower researchers to select the optimal validation pathway for their specific candidates.

Part 1: Technical Comparison – The "Product" Landscape

For a Senior Application Scientist, the "product" is not just the instrument, but the data fidelity it delivers. Below is a direct comparison of the three primary structural validation modalities.

Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) MicroED (The Challenger) NMR (Solution Baseline)
Primary Output 3D Atomic Model & Absolute Configuration3D Atomic Model (Coulombic Potential)Connectivity & Solution Dynamics
Sample State Single Crystal (>10 µm)Nanocrystal / Powder (<1 µm)Solution (Liquid)
Resolution Sub-Angstrom (<0.8 Å typical)High (0.8 – 1.2 Å)N/A (Spectral Resolution)
Abs. Configuration Definitive (via Anomalous Scattering)Possible (requires dynamical refinement)Inferential (requires chiral shift reagents)
Sample Quantity ~1 mg (for crystallization trials)< 0.1 mg (Grid preparation)1–10 mg
Data Collection Time Hours (Home source) to Minutes (Synchrotron)Minutes (Continuous rotation)Minutes to Hours
Primary Limitation Crystallization Bottleneck Dynamical Scattering / Data ProcessingAmbiguity in stereocenters & conformers
Critical Analysis
  • SC-XRD remains the regulatory requirement for New Chemical Entity (NCE) registration due to its ability to calculate the Flack parameter , providing legally defensible proof of absolute stereochemistry.

  • MicroED is disrupting the field by bypassing the "crystallization bottleneck." If a derivative yields a powder but fails to grow large single crystals, MicroED can determine the structure from the powder directly, often saving months of optimization time.

  • NMR is indispensable for purity and dynamics but cannot compete with diffraction methods for ab initio structural determination of rigid solid-state forms.

Part 2: Decision Framework & Visualization

To optimize resource allocation, use the following decision logic when validating a new derivative.

DecisionMatrix Start Novel Derivative Synthesized CheckSolubility Is sample soluble? Start->CheckSolubility NMR Run 1H/13C NMR (Confirm Connectivity) CheckSolubility->NMR Yes Crystals Are Single Crystals Available (>10µm)? NMR->Crystals SCXRD Perform SC-XRD (Gold Standard) Crystals->SCXRD Yes Powder Is it a Microcrystalline Powder? Crystals->Powder No MicroED Perform MicroED (Nanocrystal Diffraction) Powder->MicroED Yes (<1µm) PXRD Powder XRD (PXRD) (Fingerprinting only) Powder->PXRD No (Amorphous)

Figure 1: Strategic decision tree for structural validation. SC-XRD is prioritized for regulatory filing; MicroED is the rapid alternative for stubborn powders.

Part 3: Experimental Protocol – SC-XRD Validation

While MicroED is powerful, SC-XRD remains the primary validation tool. The following protocol outlines the Vapor Diffusion method, the most robust technique for growing diffraction-quality crystals of small molecule derivatives.

Phase 1: Vapor Diffusion Crystallization (Hanging Drop)

Objective: To grow a single crystal with dimensions >10 x 10 x 10 µm.

  • Solubility Screening:

    • Test the derivative in a range of solvents (Acetone, Methanol, Ethanol, DMSO, Toluene).

    • Target: Find a solvent where the compound is moderately soluble (dissolves fully at room temp but nears saturation).

  • Plate Setup:

    • Use a 24-well VDX plate. Grease the rim of each well with high-vacuum grease to ensure an airtight seal.

    • Reservoir: Pipette 500 µL of antisolvent (precipitant) into the well. Common antisolvents: Hexane, Pentane, or Water (if compound is water-insoluble).

  • Drop Preparation:

    • On a siliconized glass coverslip, pipette 2 µL of the derivative solution .

    • Add 1 µL of the reservoir solution to the sample drop (2:1 ratio). Do not mix vigorously; allow diffusion to occur.

  • Sealing & Incubation:

    • Invert the coverslip carefully and press it onto the greased well rim. The drop should hang suspended over the reservoir.

    • Store at 18°C in a vibration-free environment.

    • Mechanism:[1][2][3][4] The volatile solvent in the drop diffuses into the reservoir, slowly increasing the concentration of the derivative until nucleation occurs.

Phase 2: Diffraction & Data Collection

Objective: Collect a complete sphere of reflections.

  • Harvesting:

    • Examine drops under a stereomicroscope. Select a single crystal with sharp edges and no cracks.

    • Mount the crystal on a MiTeGen loop or glass fiber using perfluoropolyether oil (cryoprotectant).

  • Cooling:

    • Flash-cool the crystal immediately in a nitrogen stream at 100 K . This prevents radiation damage and reduces thermal motion (improving resolution).

  • Strategy:

    • Collect a screening frame (10 seconds) to assess diffraction quality.

    • If spots are sharp and extend to <0.8 Å, proceed with a full data collection strategy (typically 180° to 360° rotation).

Phase 3: Structure Solution Workflow

The computational pathway from raw data to validated model.

Workflow RawData Raw Diffraction Images Index Indexing & Integration RawData->Index SpaceGroup Space Group Determination Index->SpaceGroup Phasing Phasing (Direct Methods/SAD) SpaceGroup->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Validation (CheckCIF/Flack) Refinement->Validation

Figure 2: The computational pipeline for SC-XRD structure solution.

Part 4: Data & Case Studies
Case Study: Oseltamivir Phosphate (Tamiflu)

A direct comparison study highlighted the efficiency gap between the methods.

  • SC-XRD Approach: Researchers spent months optimizing crystallization conditions to grow large single crystals suitable for X-ray diffraction.

  • MicroED Approach: Using the exact same compound in its raw powder form (microcrystals <30 µm), researchers obtained a structure in 5 hours .

  • Result: Both methods yielded the same orthogonal crystal system (P21 21 2) and equivalent hydrogen bond distances. However, MicroED data was collected at a lower temperature (closer to liquid nitrogen temps in the TEM), reducing thermal noise.

Key Takeaway: If time is the critical variable and large crystals are elusive, MicroED is the superior choice for validation.

References
  • Creative Biostructure. SCXRD vs MicroED Comparison for Crystallography Research. [Link]

  • Frontiers in Molecular Biosciences. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. [Link]

  • Royal Society of Chemistry (RSC). Advanced crystallisation methods for small organic molecules. [Link]

  • ACS Central Science. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

Sources

Performance comparison of different palladium catalysts for C-C coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Shotgun" to "Sniper"

For decades, the "Tetrakis" [Pd(PPh₃)₄] method was the default shotgun approach for C-C coupling: widely applicable but prone to failure with challenging substrates. Modern drug discovery, however, demands precision. The landscape has shifted toward Precatalyst Systems —specifically Buchwald G3/G4 palladacycles and NHC-stabilized PEPPSI complexes—which offer defined activation pathways, air stability, and the ability to couple deactivated aryl chlorides at ppm loadings.

This guide objectively compares the performance of three catalyst generations, analyzing why certain ligands outperform others based on steric demand (Buried Volume, %V_bur) and electronic richness.

Mechanistic Foundations: The "Goldilocks" Zone

To select the right catalyst, one must understand the rate-determining step (RDS) for the specific substrate.

  • Oxidative Addition (OA): The bottleneck for Aryl Chlorides . Requires electron-rich ligands (alkyl-phosphines or NHCs) to increase electron density on the Pd center.

  • Reductive Elimination (RE): The bottleneck for Sterically Hindered couplings. Requires bulky ligands to "squeeze" the product out.

The Paradox: High electron density favors OA but hinders RE. Modern ligands (Biaryl phosphines, NHCs) solve this by being bulky and electron-rich, creating a "Goldilocks" steric environment.

Visualization: The Catalytic Cycle & Ligand Influence

The following diagram illustrates where specific catalyst classes impact the cycle.

CatalyticCycle Pd0 Active Pd(0) (12-14e species) OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Favored by e- rich ligands (XPhos, NHC) PdII_ArX Pd(II)-Ar-X Intermediate OxAdd->PdII_ArX TransMet Transmetallation (R-B/Zn/Sn exchange) PdII_ArX->TransMet Base/Activator Required PdII_ArR Pd(II)-Ar-R Complex TransMet->PdII_ArR RedElim Reductive Elimination (C-C Bond Formation) PdII_ArR->RedElim Favored by Bulky Ligands (Steric crowding) RedElim->Pd0 Regenerates Catalyst

Caption: The Pd(0)/Pd(II) cycle. Note that bulky, electron-rich ligands (Buchwald/NHC) accelerate both the entry (Oxidative Addition) and exit (Reductive Elimination) steps.

Catalyst Classes & Performance Analysis

Generation 1: The Traditionalists

Representative: Pd(PPh₃)₄ (Tetrakis), Pd(dppf)Cl₂

  • Best For: Aryl Iodides, Aryl Bromides, simple substrates.

  • Pros: Cheap, well-understood, Pd(dppf)Cl₂ is robust against air.[1]

  • Cons: Pd(PPh₃)₄ is air-sensitive (turns orange/black upon decomposition); poor reactivity with Aryl Chlorides; requires high loading (1-5 mol%).

  • Verdict: Use for scale-up of "easy" couplings where cost is the primary driver.

Generation 2: The Buchwald Precatalysts (G3/G4)

Representative: XPhos Pd G4, SPhos Pd G3, RuPhos Pd G4

  • Mechanism: These are palladacycles that rapidly reduce to monoligated Pd(0)-L species upon exposure to base. This prevents the formation of inactive Pd-dimers.

  • Best For: Aryl Chlorides , heteroaromatics (pyridines, pyrimidines), and amines (Buchwald-Hartwig).

  • Key Ligands:

    • XPhos: The generalist for aryl chlorides and sulfonates.

    • SPhos: Excellent for stability and high yields with boronic acids.

    • RuPhos: The gold standard for C-N coupling (secondary amines).

  • Verdict: The "Go-To" for medicinal chemistry. High reliability.

Generation 3: The Stabilized Carbenes (NHC)

Representative: Pd-PEPPSI-IPr, Pd-PEPPSI-IPent

  • Mechanism: Uses an N-Heterocyclic Carbene (NHC) ligand which binds tighter than phosphines, preventing catalyst death. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold releases the active species ("Pd-NHC") upon heating.

  • Best For: "Kitchen sink" reactions, extremely hindered substrates (tetra-ortho substituted), and low catalyst loading (<0.1 mol%).

  • Verdict: Use when phosphines fail or when product purification is hampered by phosphine oxides.

Comparative Performance Data

The following table synthesizes performance data for a challenging Suzuki-Miyaura coupling (Deactivated Aryl Chloride + Sterically Hindered Boronic Acid).

FeaturePd(PPh₃)₄ (Gen 1)Pd(dppf)Cl₂ (Gen 2)XPhos Pd G4 (Gen 3)Pd-PEPPSI-IPr (Gen 4)
Active Species Pd(PPh₃)₂Pd(dppf)Pd(0)-XPhos (1:[1][2]1)Pd(0)-NHC
Aryl Chlorides < 10% Yield20-40% Yield> 95% Yield > 95% Yield
Steric Tolerance LowMediumHighVery High
Air Stability Poor (Glovebox preferred)GoodExcellentExcellent
Typ. Loading 1.0 - 5.0 mol%1.0 - 3.0 mol%0.5 - 2.0 mol%0.05 - 1.0 mol%
Reaction Temp 80-100 °C80-100 °CRT - 60 °C60 - 80 °C

Data Insight: For aryl chlorides, Gen 1 catalysts fail to initiate oxidative addition effectively. XPhos and PEPPSI systems succeed because the bulky ligand prevents the formation of inactive Pd-clusters, maintaining the active monomeric Pd(0) species [1][2].

Decision Matrix: Selecting the Right Catalyst

Do not guess. Follow this logic flow to minimize optimization time.

DecisionTree Start Start: Define Electrophile CheckHalide Is it an Aryl Chloride? Start->CheckHalide EasyPath Aryl Iodide/Bromide CheckHalide->EasyPath No HardPath Aryl Chloride / Tosylate CheckHalide->HardPath Yes EasyCat Use Pd(dppf)Cl2 or Pd(PPh3)4 (Cost-effective) EasyPath->EasyCat CheckSterics Is it Sterically Hindered? (Ortho-substituted?) HardPath->CheckSterics NotHindered No: Standard Ar-Cl CheckSterics->NotHindered No Hindered Yes: Hindered / Heterocycle CheckSterics->Hindered Yes XPhos Use XPhos Pd G4 (General Purpose High Activity) NotHindered->XPhos PEPPSI Use Pd-PEPPSI-IPr (Max Steric Tolerance) Hindered->PEPPSI

Caption: Catalyst selection flowchart based on electrophile difficulty and steric hindrance.

Experimental Protocols (Field-Proven)

These protocols use a "Precatalyst" approach to ensure reproducibility.

Protocol A: High-Performance Suzuki Coupling (Aryl Chlorides)

Target: Coupling of deactivated aryl chlorides with boronic acids.

  • Setup: In a 20 mL vial equipped with a stir bar, add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

  • Catalyst: Add XPhos Pd G4 (0.02 equiv / 2 mol%).

    • Note: G4 precatalysts are air-stable solids. Weigh them on the bench.

  • Solvent: Add THF:Water (4:1 ratio) [0.2 M concentration relative to halide].

    • Why: Water is essential for the transmetallation step involving the boronic acid.

  • Reaction: Seal the vial. Stir at RT to 40°C for 2-4 hours.

    • Monitor: LCMS. If sluggish, heat to 60°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Buchwald-Hartwig Amination (Secondary Amines)

Target: Coupling of Aryl Bromides/Chlorides with Amines.

  • Setup: In a vial, add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (Sodium tert-butoxide) (1.4 equiv).

    • Critical: NaOtBu is moisture sensitive. Handle quickly or in a glovebox.

  • Catalyst: Add RuPhos Pd G4 (0.01 - 0.03 equiv).

  • Solvent: Add anhydrous Toluene or Dioxane [0.2 M].

  • Reaction: Seal and heat to 80-100°C for 2-12 hours.

  • Workup: Filter through a pad of Celite (to remove salts/Pd), concentrate, and purify.

References

  • Bruno, N. C., et al. (2013).[3] Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science.[4] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[5] Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Sigma-Aldrich (Merck). Catalysis Guide: Buchwald Precatalysts.Link

Sources

Technical Guide: Transition-Metal-Free Alternatives for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The ubiquity of Palladium (Pd) and Nickel (Ni) catalysis in C-C bond formation (Suzuki, Heck, Sonogashira) is undisputed. However, the pharmaceutical industry faces increasing pressure from ICH Q3D Elemental Impurities guidelines, which mandate rigorous limits on Class 1 metals (Pd, Pt, Rh) in final drug substances (often <10 ppm).

Transition-Metal-Free (TMF) chemistry is no longer just an academic curiosity; it is a strategic imperative for late-stage functionalization to avoid costly metal scavenging operations. This guide evaluates three validated TMF methodologies: Organophotoredox Catalysis , Electrochemical Oxidative Coupling , and Base-Promoted Homolytic Aromatic Substitution (HAS) .

Scientific Integrity: The "Homeopathic Palladium" Warning

CRITICAL PREFACE: Before implementing any TMF protocol, you must validate that the reaction is genuinely metal-free.

Historically, many "metal-free" Suzuki-type reactions were later proven to be catalyzed by ppb-level contaminants (e.g., 50 ppb Pd in commercial Na₂CO₃). This is known as the "Homeopathic Palladium" phenomenon.

Mandatory Validation Protocol:

  • ICP-MS Screening: All reagents (bases, solvents, substrates) must be screened for transition metals (LOD < 1 ppb).

  • The Poisoning Test: Run the reaction with 1 mol% of a metal scavenger (e.g., QuadraPure™ TU).

    • If yield crashes: The reaction is likely metal-catalyzed.[1][2]

    • If yield persists: The reaction is likely a genuine radical or organocatalytic pathway.

Methodology A: Visible-Light Organophotoredox Catalysis

This approach utilizes organic dyes (Eosin Y, Rose Bengal, Perylene Bisimides) to generate aryl radicals via Single Electron Transfer (SET), replacing the oxidative addition step of Pd-catalysis.

Mechanism of Action

Unlike Pd-cycles (2e⁻ processes), this relies on 1e⁻ radical pathways. The photoexcited catalyst (


) reduces an aryl diazonium salt to an aryl radical, which then attacks the coupling partner.

PhotoredoxMechanism PC_Ground Organic Photocatalyst (Ground State) PC_Excited Excited State (PC*) PC_Ground->PC_Excited Visible Light (hv) PC_Excited->PC_Ground SET (Reduction) Substrate Ar-N2+ X- (Diazonium Salt) PC_Excited->Substrate SET Radical Ar• (Aryl Radical) Substrate->Radical Accepts e- (-N2) Arene Heteroarene (Substrate B) Radical->Arene Radical Addition Product Ar-Het (Biaryl Product) Arene->Product -H• (Oxidation)

Caption: Figure 1. Oxidative quenching cycle of Eosin Y driving aryl radical formation from diazonium salts.

Standardized Protocol: Eosin Y-Catalyzed C-H Arylation

Target: Direct arylation of furans/thiophenes using aryl diazonium salts.

  • Reagents:

    • Aryl Diazonium Tetrafluoroborate (1.0 equiv).

    • Heteroarene (e.g., Furan, 5-10 equiv, used as solvent or co-solvent).

    • Eosin Y (1-2 mol%).

    • Base: None usually required (or weak base like NaOAc).

    • Solvent: DMSO or MeCN (degassed).

  • Setup:

    • Use a standard borosilicate glass vial.

    • Irradiate with Green LEDs (530-535 nm) at ambient temperature (25°C).

    • Control: Keep a fan running to prevent thermal effects (maintain T < 30°C).

  • Procedure:

    • Charge vial with diazonium salt and Eosin Y.

    • Add solvent and heteroarene under N₂ atmosphere.

    • Stir under irradiation for 2-6 hours.

    • Monitor consumption of diazonium salt via TLC (azo coupling stain).

  • Workup: Dilute with EtOAc, wash with brine, concentrate, and purify via silica column.

Methodology B: Electrochemical Oxidative Coupling

Electrochemical synthesis replaces chemical oxidants/reductants with electrons, offering the highest atom economy. This is particularly effective for phenol-phenol or phenol-arene cross-couplings (Anodic Oxidation).

Mechanism of Action

The reaction occurs at the electrode surface. Anodic oxidation generates a radical cation from the electron-rich partner, which is then trapped by the nucleophile.

ElectrochemCell cluster_Cell Undivided Electrolysis Cell Anode Anode (+) (RVC or Graphite) RadicalCat [A-H]•+ Anode->RadicalCat Generates Cathode Cathode (-) (Pt or Nickel) Solution Electrolyte Solution (LiClO4 / MeOH) Cathode->Solution Reduction (2H+ + 2e- -> H2) Product A-B Bond Solution->Product Coupling with B SubstrateA Substrate A-H (Electron Rich) SubstrateA->Anode Oxidation (-e-) RadicalCat->Solution Diffusion

Caption: Figure 2. Anodic oxidation workflow for dehydrogenative C-C cross-coupling in an undivided cell.

Standardized Protocol: Anodic Phenol Coupling

Target: Synthesis of non-symmetric biaryls (e.g., Biphenols).

  • Reagents:

    • Substrate A (Phenol 1) & Substrate B (Phenol 2) (1:1 to 1:3 ratio).

    • Electrolyte: LiClO₄ or nBu₄NPF₆ (0.1 M).

    • Solvent: HFIP (Hexafluoroisopropanol) / MeOH mixture. Note: HFIP stabilizes radical cations.

  • Hardware:

    • Power Supply: Potentiostat or simple DC supply.

    • Electrodes: Graphite felt (Anode) and Platinum wire (Cathode).

    • Cell: Undivided beaker type.

  • Procedure:

    • Dissolve substrates and electrolyte in solvent.

    • Run Constant Current Electrolysis (CCE) at 5–10 mA/cm².

    • Pass 2.0–2.5 F/mol of charge.

    • Critical Step: Stir vigorously to prevent electrode fouling (passivation).

  • Workup: Evaporate HFIP (recoverable), extract with ether, purify.

Comparative Analysis: Pd-Catalyzed vs. TMF Alternatives

The following table contrasts the traditional Suzuki-Miyaura coupling with the two alternatives detailed above.

FeaturePd-Catalyzed (Suzuki) Organophotoredox (Eosin Y) Electrochemical (Anodic)
Primary Mechanism 2e⁻ Oxidative Addition / Reductive Elim.1e⁻ Radical (SET)1e⁻ or 2e⁻ Oxidation
Metal Contamination High Risk (Requires Scavenging)Zero (If validated)Zero (If electrodes are stable)
Substrate Scope Broad (Aryl Halides + Boronic Acids)Medium (Diazonium salts, Heteroarenes)Specific (Electron-rich Phenols/Arenes)
Atom Economy Low (Boronic waste, Phosphine ligands)High (N₂ is only byproduct)Very High (H₂ is byproduct)
Scalability Excellent (Kg to Ton)Good (Flow chemistry required for scale)Excellent (Flow Electrolysis)
Cost Driver Catalyst (Pd) & LigandsLight Source & Flow ReactorElectricity & Electrolyte
Typical Yield 85 - 99%60 - 85%50 - 80%

Conclusion

For pharmaceutical applications where metal remediation is a bottleneck:

  • Use Organophotoredox when coupling aryl diazonium salts with heteroarenes. It is the most mature TMF alternative for biaryl synthesis.

  • Use Electrochemistry for oxidative cross-coupling of phenols or electron-rich arenes. It offers the best green chemistry profile (E-factor).

Final Recommendation: Move to Continuous Flow for both methods to overcome the photon penetration depth limit (photoredox) and electrode surface area limit (electrochemistry).

References

  • Review of Transition-Metal-Free Coupling: Transition-Metal-Free Coupling Reactions. Chemical Reviews (ACS).

  • The "Homeopathic" Palladium Warning: Trace Metal Contamination in Transition-Metal-Free Reactions. ResearchGate.[3]

  • Photoredox Methodology: Photoredox-Mediated Routes to Radicals. ACS Catalysis.[4]

  • Electrochemical C-C Bond Formation: Advances on the Merger of Electrochemistry and Transition Metal Catalysis. Chemical Reviews.[5]

  • Aryl Diazonium Chemistry: Biaryl synthesis with arenediazonium salts.[5][6] Chemical Society Reviews.[5]

Sources

A Comparative Guide to Modern Catalysts for Aryl Iodide Suzuki-Miyaura Coupling: Benchmarking Against the Classic Pd(PPh3)4

Author: BenchChem Technical Support Team. Date: February 2026

For decades, tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, has been a cornerstone catalyst in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation pivotal to modern organic synthesis.[1][2] Its reliability in forging carbon-carbon bonds, particularly in the pharmaceutical and materials science industries, is well-documented.[3] However, the landscape of cross-coupling catalysis is ever-evolving. The demands for greater efficiency, broader substrate scope, lower catalyst loadings, and milder reaction conditions have spurred the development of new, highly active catalyst systems. This guide provides a comprehensive comparison of emerging catalyst technologies against the benchmark, Pd(PPh3)4, specifically for the coupling of aryl iodides, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and optimization.

The Enduring Legacy and Inherent Limitations of Pd(PPh3)4

Pd(PPh3)4 is a pre-catalyst that readily provides the active Pd(0) species required to initiate the catalytic cycle.[2] Its tetrahedral geometry and 18-electron configuration lend it stability, making it a reliable choice for a wide array of cross-coupling reactions.[2] However, its efficacy is not without limitations. The relatively weak coordination of the triphenylphosphine ligands can lead to catalyst decomposition at elevated temperatures, and the catalyst loading required for efficient conversion can be high, sometimes in the range of 5 mol %.[4] Furthermore, while generally effective for reactive aryl iodides, its performance with more challenging substrates can be suboptimal, and achieving high turnover numbers (TONs) and turnover frequencies (TOFs) can be difficult.[1] A surprising observation is the inefficient coupling of aryl iodides at lower temperatures (around 50°C) using Pd/PPh3 systems, which is in stark contrast to the reactivity of aryl bromides under similar conditions.[1] This has been attributed to the poor turnover of the key intermediate trans-[Pd(PPh3)2(Ar)(I)].[1]

The New Guard: Advanced Catalyst Systems for Enhanced Performance

To address the shortcomings of traditional catalysts, several new classes of palladium-based systems have emerged, offering significant advantages in the Suzuki-Miyaura coupling of aryl iodides.

Buchwald Palladacycle Precatalysts

Developed by Professor Stephen L. Buchwald and his group, palladacycle precatalysts have revolutionized cross-coupling chemistry.[5][6] These air- and moisture-stable complexes feature a palladium center coordinated to a biaryl phosphine ligand and an N-aryl carbazole or other stabilizing group.[5] The key advantage of these precatalysts is their ability to readily generate a monoligated Pd(0) species, which is often the catalytically active species, upon activation with a base.[5] This leads to faster reaction rates, lower catalyst loadings (often in the ppm range), and broader substrate scope, even at room temperature.[5] For aryl iodide couplings, Buchwald precatalysts such as XPhos Pd G3 and G4 have demonstrated exceptional activity.[5]

N-Heterocyclic Carbene (NHC)-Palladium Complexes

N-Heterocyclic carbenes (NHCs) have proven to be excellent ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts.[7] This enhanced stability often translates to higher turnover numbers and the ability to catalyze reactions with challenging substrates and at low catalyst loadings.[7] Several well-defined (NHC)Pd complexes have been developed that show excellent performance in the Suzuki-Miyaura coupling of aryl iodides, often outperforming traditional phosphine-based catalysts.[8][9]

Ligandless Palladium Systems

In certain applications, the use of "ligandless" palladium sources, such as palladium(II) acetate (Pd(OAc)2) or palladium(II) chloride (PdCl2), can be an effective and economical approach.[10][11] While seemingly ligand-free, in solution, solvent molecules or other species present in the reaction mixture can coordinate to the palladium center to form the active catalyst. These systems can be surprisingly efficient for the coupling of activated aryl iodides.[12] However, their performance can be less predictable and often requires higher catalyst loadings and temperatures compared to well-defined precatalysts.

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes the performance of Pd(PPh3)4 and select new catalyst systems in a model Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid. The data presented is a composite of typical results found in the literature and should be considered representative.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh3)4 280128542.53.5
XPhos Pd G3 0.1Room Temp298980490
(IPr)Pd(allyl)Cl 0.55049519047.5
Pd(OAc)2 31001675251.6

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency.[13][14][15] TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction rate.[16][17]

Experimental Protocols for Benchmarking

To ensure a fair and reproducible comparison of catalyst performance, a standardized experimental protocol is crucial. The following section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of an aryl iodide.

General Considerations:
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.

  • Solvent Purity: Anhydrous solvents are recommended to avoid side reactions such as protodeborylation of the boronic acid.[18]

  • Reagent Quality: The purity of the aryl iodide, boronic acid, and base can significantly impact the reaction outcome.

Step-by-Step Protocol for a Model Suzuki-Miyaura Coupling:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K2CO3, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%) and any necessary ligands.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the Schlenk flask via syringe.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 10-15 minutes to remove any dissolved oxygen.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-I) PdII Ar-Pd(II)-I(L_n) Pd0->PdII Ar-I TM Transmetalation (R-B(OH)2) PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R R-B(OH)2 / Base PdII_R->Pd0 RE Reductive Elimination Product Ar-R PdII_R->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Catalyst Benchmarking

Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reagents Select & Weigh Reagents (Aryl Iodide, Boronic Acid, Base) Setup Assemble Reactions (Inert Atmosphere) Reagents->Setup Catalyst_Prep Prepare Catalyst Stock Solutions (e.g., Pd(PPh3)4, XPhos Pd G3) Catalyst_Prep->Setup Run Run Reactions (Controlled Temperature & Time) Setup->Run Monitor Monitor Progress (TLC, GC) Run->Monitor Workup Quench & Workup Monitor->Workup Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize & Quantify (NMR, MS, Yield) Purify->Characterize Calculate Calculate TON & TOF Characterize->Calculate Compare Compare Catalyst Performance Calculate->Compare

Caption: A standardized workflow for benchmarking catalyst performance.

Conclusion and Future Outlook

While Pd(PPh3)4 remains a valuable and widely used catalyst, the data and experimental evidence clearly demonstrate the superior performance of modern catalyst systems, such as Buchwald palladacycles and NHC-palladium complexes, for the Suzuki-Miyaura coupling of aryl iodides. These advanced catalysts offer significant advantages in terms of reaction efficiency, catalyst loading, and mildness of reaction conditions. For researchers in the pharmaceutical and fine chemical industries, the adoption of these newer technologies can lead to more sustainable, cost-effective, and efficient synthetic routes. As the field of catalysis continues to advance, the development of even more active and versatile catalyst systems is anticipated, further expanding the synthetic chemist's toolkit for the construction of complex molecular architectures.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. ACS Publications. [Link]

  • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. ResearchGate. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you! ResearchGate. [Link]

  • Transforming N-H NHC Palladium complexes into efficient catalyst for Suzuki-Miyaura cross coupling reactions. ACS Fall 2025. [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ACS Publications. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications. [Link]

  • “Turning Over” Definitions in Catalytic Cycles. ACS Publications. [Link]

  • How To Calculate Turnover Frequency In Catalysis? - Chemistry For Everyone. YouTube. [Link]

  • A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride. ResearchGate. [Link]

  • Turnover number. Wikipedia. [Link]

  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Stanford Advanced Materials. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a complex propiophenone derivative, presents unique handling challenges that necessitate a robust understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any handling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, a thorough risk assessment is paramount. This begins with a clear understanding of its inherent hazards.

According to available safety information, this compound is classified with the following hazards[1]:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant damage.

  • May cause respiratory irritation (H335): Inhalation of dust or vapors can irritate the respiratory tract.

The presence of an iodinated aromatic ring and a propiophenone core suggests that vigilance is required. Halogenated organic compounds can have varied toxicological profiles, and the ketone functional group can contribute to reactivity. The 1,3-dioxane moiety is generally stable but should be handled with care[2]. Therefore, a multi-faceted PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Hazard Summary Table
Hazard ClassificationGHS CodePotential Consequences
Harmful if SwallowedH302Nausea, vomiting, and other systemic effects.
Skin IrritationH315Redness, itching, and inflammation of the skin.
Serious Eye IrritationH319Pain, redness, and potential damage to eye tissue.
Respiratory IrritationH335Coughing, sneezing, and irritation of the nasal passages and throat.

The Core of Protection: A Multi-Layered PPE Approach

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical, minimizing the risk of exposure. The following sections detail the selection and use of specific PPE components.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Respiratory Protection Don2->Don3 Don4 4. Eye Protection Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Don5->Doff1 Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 End End Doff5->End Start Start Start->Don1

Caption: The logical sequence for donning and doffing PPE to minimize cross-contamination.

Skin and Body Protection: The First Line of Defense

Given that 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone causes skin irritation, robust skin and body protection is non-negotiable[1].

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended[3].

  • Gloves: The choice of glove material is critical. No single glove material protects against all chemicals[3]. For halogenated organic compounds and ketones, a two-layered glove system is best practice.

    • Inner Glove: A thin, disposable nitrile glove provides a base layer of protection and maintains dexterity.

    • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene should be worn over the inner glove. It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times for propiophenone derivatives or similar chemicals.

  • Full-Body Protection: For large-scale operations or situations with a high risk of splashing, disposable chemical-resistant coveralls should be worn[4][5]. These should be worn over regular clothing[4].

Glove Selection Guide
Glove MaterialProtection Against Propiophenone & Halogenated OrganicsGeneral Use Notes
Nitrile Good for incidental contact, but may have limited resistance to prolonged exposure.Excellent for general laboratory use and as an inner glove.
Neoprene Good resistance to a broad range of chemicals, including some ketones and halogenated hydrocarbons.A suitable choice for an outer glove.
Butyl Rubber Excellent resistance to ketones and esters.A highly protective outer glove, though may be less dexterous.
Latex Poor resistance to many organic solvents.Not recommended for handling this compound.
Eye and Face Protection: Shielding Against Serious Irritation

As this compound can cause serious eye irritation, stringent eye and face protection is mandatory[1].

  • Safety Glasses with Side Shields: For low-risk activities involving small quantities, safety glasses with side shields are the minimum requirement.

  • Chemical Goggles: When there is a risk of splashes or aerosols, chemical goggles that form a seal around the eyes must be worn[6].

  • Face Shield: For procedures with a significant risk of splashing, a full-face shield should be worn in conjunction with chemical goggles to protect the entire face[4].

Respiratory Protection: Preventing Inhalation Hazards

The potential for respiratory irritation necessitates careful consideration of respiratory protection, especially when handling the compound as a powder or when there is a possibility of generating aerosols or vapors[1].

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone should be conducted in a certified chemical fume hood.

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required.

    • A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable choice for protection against vapors. If the compound is a powder, a particulate filter (e.g., N95, P100) should also be included.

    • For higher concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) may be necessary[7].

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate use of the chemical and includes proper storage, spill management, and disposal.

Prudent Handling Practices
  • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[8].

  • Avoid eating, drinking, or smoking in areas where the chemical is handled[9].

  • Ensure a safety shower and eye wash station are readily accessible and in good working order.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: Cover the spill with an inert absorbent material such as vermiculite or sand. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill Response Decision Tree

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others Evacuate->Alert Assess Is the spill large or are you unsure how to proceed? Alert->Assess Contact_EHS Contact Emergency Personnel / EHS Assess->Contact_EHS Yes Small_Spill Small, manageable spill Assess->Small_Spill No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Contain Contain with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Area Safe Dispose->End

Caption: A decision-making workflow for responding to a chemical spill.

Waste Disposal

All waste contaminated with 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Conclusion: A Culture of Safety

The safe handling of 3-(1,3-Dioxan-2-YL)-3'-iodopropiophenone is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety. This requires a comprehensive understanding of the chemical's hazards, a diligent approach to the selection and use of personal protective equipment, and a proactive mindset towards operational and emergency planning. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely advance their vital work in drug discovery and development.

References

  • Loba Chemie. (n.d.). 1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Penta. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]

  • University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • RIFM. (2024, November 27). 1,3-dioxolane, 2-(3-heptyl)-. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.